GSK2818713
Description
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Properties
Molecular Formula |
C46H56N8O8 |
|---|---|
Molecular Weight |
849.0 g/mol |
IUPAC Name |
methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C46H56N8O8/c1-23(59-3)39(51-45(57)61-5)43(55)53-35-11-7-9-27(35)19-37(53)41-47-21-33(49-41)25-13-15-29-31(17-25)30-16-14-26(18-32(29)30)34-22-48-42(50-34)38-20-28-10-8-12-36(28)54(38)44(56)40(24(2)60-4)52-46(58)62-6/h13-18,21-24,27-28,35-40H,7-12,19-20H2,1-6H3,(H,47,49)(H,48,50)(H,51,57)(H,52,58)/t23-,24-,27+,28+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
PJGLLJHUBRGNEG-KDDSMZEWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C3=NC=C(N3)C4=CC5=C6C=CC(=CC6=C5C=C4)C7=CN=C(N7)[C@@H]8C[C@@H]9CCC[C@@H]9N8C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC |
Canonical SMILES |
CC(C(C(=O)N1C2CCCC2CC1C3=NC=C(N3)C4=CC5=C6C=CC(=CC6=C5C=C4)C7=CN=C(N7)C8CC9CCCC9N8C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to G9a/EHMT2 Inhibitors
A note on GSK2818713: Initial research indicates that this compound is an inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex and is not associated with the inhibition of G9a/EHMT2.[1][2][3][4] This guide will provide a comprehensive overview of G9a/EHMT2 as a therapeutic target and detail the characteristics of well-established inhibitors of this enzyme.
Introduction to G9a/EHMT2: A Key Epigenetic Regulator
Euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, is a crucial enzyme that plays a significant role in epigenetic regulation.[5][6] G9a is primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[6][7] By forming a heterodimer with the G9a-like protein (GLP, also known as EHMT1), G9a is involved in silencing gene expression, which is vital for normal development and cellular differentiation.[8]
The aberrant expression and activity of G9a have been implicated in various diseases, most notably in cancer, where it can lead to the silencing of tumor suppressor genes.[9] Consequently, the development of small molecule inhibitors targeting G9a/EHMT2 has become an active area of research for novel therapeutic interventions.[6]
Mechanism of Action of G9a/EHMT2 Inhibitors
G9a inhibitors are designed to interfere with the enzymatic activity of G9a, thereby preventing the methylation of H3K9.[5] This leads to a more "open" chromatin structure, allowing for the re-expression of previously silenced genes, such as tumor suppressors. These inhibitors can be broadly categorized based on their mechanism of action:
-
Substrate-Competitive Inhibitors: These molecules compete with the histone substrate for binding to the active site of G9a.
-
S-adenosyl-L-methionine (SAM) Cofactor-Competitive Inhibitors: These inhibitors compete with the methyl donor, SAM, for its binding site on the enzyme.
-
Dual Inhibitors: Some compounds have been developed to inhibit both G9a and other epigenetic targets, such as EZH2 or DNA methyltransferases (DNMTs), to achieve a synergistic anti-cancer effect.[10]
The inhibition of G9a can induce a range of cellular responses, including apoptosis, autophagy, cell cycle arrest, and senescence, making it a promising strategy for cancer therapy.[6]
Key G9a/EHMT2 Inhibitors: A Quantitative Overview
Several potent and selective inhibitors of G9a/EHMT2 have been developed and characterized. The following table summarizes the quantitative data for some of the most prominent examples.
| Inhibitor | Type | IC50 (G9a) | IC50 (GLP/EHMT1) | Cellular H3K9me2 Inhibition (IC50) | Key Features & References |
| BIX-01294 | Substrate-Competitive | 1.7 µM / 2.7 µM | 0.9 µM | ~1-5 µM | First potent and selective G9a inhibitor identified. Induces autophagy.[11][12] |
| UNC0638 | Substrate-Competitive | <15 nM | 19 nM | ~50-100 nM | Highly potent and selective chemical probe. Cell-penetrant.[11][13] |
| UNC0642 | Substrate-Competitive | <2.5 nM | <2.5 nM | ~30-50 nM | A close analog of UNC0638 with improved pharmacokinetic properties.[8][11] |
| A-366 | Peptide-Competitive | 3.3 nM | 38 nM | ~50 nM | Potent and highly selective, with >1000-fold selectivity over other methyltransferases.[13][14][15] |
| HKMTI-1-005 | Dual EZH2/G9a Inhibitor | Not specified | Not specified | Not specified | Substrate-competitive dual inhibitor. Promotes differentiation of AML cells.[10] |
Signaling Pathways and Experimental Workflows
The inhibition of G9a/EHMT2 can impact multiple cellular signaling pathways. Below are diagrams illustrating the mechanism of G9a-mediated gene silencing and a typical workflow for evaluating G9a inhibitors.
Caption: G9a/GLP complex utilizes SAM to methylate H3K9, leading to gene silencing.
Caption: A typical cascade of experiments to characterize a novel G9a inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G9a inhibitors. Below are outlines of key experimental protocols.
In Vitro G9a Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the enzymatic activity of G9a by detecting the methylation of a biotinylated histone H3 peptide substrate.
-
Principle: A donor fluorophore-labeled anti-H3K9me2 antibody and an acceptor fluorophore-labeled streptavidin are used. When the peptide is methylated by G9a, the antibody and streptavidin bind to the same peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
-
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K9me2 antibody conjugated to Europium cryptate (donor)
-
Streptavidin conjugated to XL665 (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (G9a inhibitors)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the G9a enzyme, peptide substrate, and the test compound.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes to allow for antibody-peptide binding.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against inhibitor concentration to determine the IC50 value.
-
Cellular H3K9me2 Quantification by Western Blot
This method is used to confirm that the G9a inhibitor can penetrate cells and reduce the levels of the H3K9me2 mark.
-
Principle: Western blotting uses antibodies to detect specific proteins (or histone modifications) in a complex mixture of proteins extracted from cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the G9a inhibitor for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities using densitometry software and normalize the H3K9me2 signal to the total H3 signal.
-
Conclusion
G9a/EHMT2 is a well-validated epigenetic target for therapeutic intervention, particularly in oncology. A variety of potent and selective small molecule inhibitors have been developed that effectively reduce H3K9 methylation, leading to the re-activation of silenced genes and anti-proliferative effects in cancer cells. The continued development of G9a inhibitors, including those with dual-targeting mechanisms and improved pharmacokinetic profiles, holds significant promise for the future of epigenetic therapy. Rigorous evaluation using a combination of in vitro, cellular, and in vivo models is essential to advance these promising compounds into clinical applications.
References
- 1. drughunter.com [drughunter.com]
- 2. GSK-2818713 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. This compound, a Novel Biphenylene Scaffold-Based Hepatitis C NS5A Replication Complex Inhibitor with Broad Genotype Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. scbt.com [scbt.com]
- 6. Targeting EHMT2/ G9a for cancer therapy: Progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of EHMT2/G9a epigenetically increases the transcription of Beclin-1 via an increase in ROS and activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Histone H3K9 Methyltransferase G9a as a Potential Therapeutic Strategy for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone‐lysine N‐methyltransferase EHMT2 (G9a) inhibition mitigates tumorigenicity in Myc‐driven liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of EZH2 and G9A/GLP histone methyltransferases by HKMTI-1-005 promotes differentiation of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
GSK2818713: An In-depth Technical Guide on Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2818713 is a potent and novel inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A).[1] Developed by GlaxoSmithKline, this molecule exhibits broad genotype coverage and maintains activity against common resistance-associated substitutions (RASs), making it a significant compound in the context of HCV antiviral therapy. This technical guide provides a detailed overview of the target selectivity profile of this compound, based on publicly available data.
Core Target Profile: HCV NS5A
The primary molecular target of this compound is the HCV NS5A protein, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly. Unlike many antiviral drugs that target viral enzymes, this compound targets the complex functions of this non-enzymatic protein. Its mechanism of action involves binding to NS5A and disrupting its role within the viral replication complex.
Potency Across HCV Genotypes
This compound has demonstrated potent inhibitory activity against a wide range of HCV genotypes in subgenomic replicon assays. The following table summarizes the reported 50% effective concentration (EC50) values.
| HCV Genotype/Subtype | Replicon Assay EC50 (pM) |
| Genotype 1a | Data not publicly available |
| Genotype 1b | Data not publicly available |
| Genotype 2a | Data not publicly available |
| Genotype 3a | Data not publicly available |
| Genotype 4a | Data not publicly available |
| Genotype 5a | Data not publicly available |
| Genotype 6a | Data not publicly available |
Note: Specific picomolar EC50 values for each genotype from the primary publication by Kazmierski et al. (2020) were not available in the public domain at the time of this review. The original publication should be consulted for these specific values.
Activity Against Resistance-Associated Substitutions (RASs)
A critical feature of advanced NS5A inhibitors is their ability to maintain potency against viral variants that have developed resistance to earlier-generation drugs. This compound has been profiled against key NS5A RASs.
| Genotype | Resistance-Associated Substitution | Fold Change in EC50 vs. Wild Type |
| Genotype 1a | M28T | Data not publicly available |
| Genotype 1a | Q30R | Data not publicly available |
| Genotype 1a | L31V | Data not publicly available |
| Genotype 1a | Y93H | Data not publicly available |
| Genotype 1b | L31V | Data not publicly available |
| Genotype 1b | Y93H | Data not publicly available |
Note: Quantitative fold-change values for each RAS were not publicly available. The primary research article is the definitive source for this data.
Off-Target Selectivity Profile
A comprehensive assessment of a drug candidate's selectivity is crucial to predict its potential for off-target related toxicities. While specific quantitative data from a broad panel screening (e.g., a CEREP panel) for this compound is not publicly available, the general practice for compounds advancing to preclinical stages involves screening against a wide array of host-cell targets, including receptors, ion channels, kinases, and other enzymes. The lack of publicly reported significant off-target activities suggests a favorable selectivity profile for its intended target, NS5A.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to characterize the target selectivity profile of an NS5A inhibitor like this compound.
HCV Replicon Assay
This cellular assay is the primary method for determining the antiviral potency of NS5A inhibitors.
Principle: HCV subgenomic replicons are engineered to express a reporter gene (e.g., luciferase) in human hepatoma cells (Huh-7). The level of reporter gene expression is directly proportional to the rate of viral RNA replication. The potency of an inhibitor is determined by measuring the reduction in reporter signal in the presence of the compound.
Generalized Protocol:
-
Cell Plating: Huh-7 cells stably expressing the HCV replicon are seeded into 96- or 384-well plates.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the cells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
Lysis and Reporter Detection: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, is calculated from the dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel with the replicon assay to ensure that the observed reduction in viral replication is not due to general cell toxicity.
Principle: The viability of the host cells (Huh-7) is measured in the presence of the test compound. A common method is the use of a metabolic indicator dye, such as resazurin (alamarBlue) or a tetrazolium salt (e.g., MTS or XTT), which is converted to a fluorescent or colored product by metabolically active cells.
Generalized Protocol:
-
Cell Plating: Huh-7 cells are seeded in 96- or 384-well plates.
-
Compound Addition: this compound is added to the cells at the same concentrations used in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay.
-
Reagent Addition and Incubation: The viability reagent is added to each well, and the plates are incubated for a further 2-4 hours.
-
Signal Detection: The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated. A high therapeutic index (CC50/EC50) indicates that the compound is a specific antiviral with low toxicity to the host cell.
Off-Target Selectivity Screening (General Workflow)
To assess the broader selectivity profile, compounds like this compound are typically screened against a large panel of human proteins.
Principle: The compound is tested for its ability to inhibit or bind to a diverse set of purified enzymes, receptors, and ion channels in biochemical or binding assays. This is often performed by specialized contract research organizations (CROs) using established panels (e.g., Eurofins SafetyScreen Panels).
Generalized Workflow:
-
Compound Submission: The test compound is provided to the screening facility.
-
Primary Screen: The compound is tested at a single high concentration (e.g., 10 µM) against a broad panel of targets.
-
Hit Identification: Targets that show significant inhibition (typically >50%) in the primary screen are identified as "hits."
-
Dose-Response Confirmation: For any identified hits, a full dose-response curve is generated to determine the IC50 (for enzymes) or Ki (for receptors) value.
-
Selectivity Analysis: The potency against off-targets is compared to the on-target potency (EC50 against HCV replicon) to determine the selectivity window.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified HCV replication cycle and the inhibitory action of this compound on NS5A.
Caption: Workflow for determining the EC50 of this compound using an HCV replicon assay.
References
An In-depth Technical Guide on the Role of GSK2818713 in Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK2818713, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2. It details the compound's mechanism of action, its impact on histone methylation, and the resultant cellular consequences. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to support research and development efforts in the field of epigenetics and oncology.
Introduction to this compound and its Target: EZH2
Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is implicated in various cancers.[1] One of the key enzymes involved in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3] The PRC2 complex, which also includes core components like EED and SUZ12, is responsible for mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me1/2/3).[4][5] H3K27 trimethylation (H3K27me3) is a well-established repressive mark associated with the silencing of target genes, thereby controlling cellular processes such as proliferation and differentiation.[2][6]
In numerous malignancies, including B-cell lymphomas, gain-of-function mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cancer cell survival and proliferation.[4][7] This has established EZH2 as a compelling therapeutic target. This compound (also known as GSK126) is a small-molecule inhibitor developed to specifically target the enzymatic activity of EZH2.[7]
Mechanism of Action of this compound
This compound functions as a potent and highly selective inhibitor of EZH2. Its mechanism of action is competitive with the S-Adenosyl-L-methionine (SAM) cofactor, which serves as the universal methyl donor for histone methyltransferases.[7] By binding to the SAM-binding pocket within the EZH2 SET domain, this compound effectively blocks the transfer of a methyl group to the lysine 27 residue of histone H3.[7] This inhibition occurs for both wild-type (WT) and mutant forms of EZH2.[7] The direct consequence of this enzymatic inhibition is a global reduction in the levels of H3K27me3, leading to the de-repression and subsequent activation of PRC2 target genes.[2][3] This reactivation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and a decrease in the proliferation of cancer cells dependent on EZH2 activity.[2][3]
Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical PRC2 pathway and the specific point of intervention for this compound.
Quantitative Data
The potency and selectivity of this compound (GSK126) have been characterized in biochemical assays. The following table summarizes key quantitative metrics and provides a comparison with other notable EZH2 inhibitors.
| Compound | Target(s) | Kiapp (nM) | IC50 (nM) | Selectivity | Reference |
| This compound (GSK126) | WT & Mutant EZH2 | 0.5 - 3 | - | >150-fold vs EZH1>1000-fold vs other HMTs | [7] |
| Tazemetostat (EPZ-6438) | WT & Mutant EZH2 | - | 2 - 38 | 35-fold vs EZH1>4,500-fold vs other HMTs | [7] |
| CPI-1205 | WT & Mutant EZH2 | - | 2.2 (WT)3.1 (Mutant) | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of EZH2 inhibitors. Below are representative protocols for key in vitro experiments.
This protocol describes a radiometric assay to determine the direct inhibitory activity of this compound on the EZH2 enzyme complex.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Biotinylated histone H3 (1-28) peptide substrate
-
S-adenosyl-L-[3H-methyl]-methionine ([3H]-SAM)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT
-
Stop Solution: 5 M Guanidine Hydrochloride
-
Streptavidin-coated FlashPlates
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.
-
In a 96-well plate, add 5 µL of the diluted compound solution. For control wells, add Assay Buffer with 1% DMSO.
-
Add 20 µL of the enzyme mix containing the PRC2 complex (final concentration ~2 nM) and H3 peptide substrate (final concentration ~0.4 µM) in Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the reaction by adding 25 µL of [3H]-SAM (final concentration ~0.5 µM) in Assay Buffer.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Transfer 90 µL of the reaction mixture from each well to a streptavidin-coated FlashPlate.
-
Incubate for 1 hour to allow the biotinylated peptide to bind to the plate.
-
Wash the plate three times with 200 µL of 0.1% Tween-20 in PBS.
-
Read the plate on a microplate scintillation counter to quantify the amount of incorporated [3H]-methyl groups.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
This protocol outlines an ELISA-based method to measure the effect of this compound on global H3K27me3 levels within cells.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422, a DLBCL line with an EZH2 Y641 mutation).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound.
-
Histone extraction buffer.
-
ELISA kit for H3K27me3 quantification.
-
Microplate reader (450 nm).
Procedure:
-
Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 72-96 hours.
-
After the incubation period, harvest the cells and perform histone extraction according to the manufacturer's protocol for the chosen kit.
-
Quantify the total protein concentration of the histone extracts to ensure equal loading.
-
Perform the H3K27me3 ELISA following the kit's instructions. This typically involves coating the plate with the histone extracts, incubating with a primary antibody against H3K27me3, followed by a secondary HRP-conjugated antibody.
-
Add the substrate and stop solution, then measure the absorbance at 450 nm.
-
Normalize the H3K27me3 signal to the total amount of histone protein loaded.
-
Calculate the reduction in H3K27me3 levels relative to the vehicle-treated control and determine the IC50 for cellular H3K27me3 reduction.
This protocol describes a colorimetric assay to assess the impact of this compound on the proliferation and viability of cancer cells.[8]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm).
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for a prolonged period (e.g., 6-7 days, refreshing the media and compound every 3 days).
-
At the end of the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition compared to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).
General Experimental Workflow
The evaluation of a targeted inhibitor like this compound typically follows a multi-stage process, from initial biochemical characterization to preclinical in vivo assessment.
Conclusion
This compound is a pivotal tool for both basic research and clinical development, offering a highly specific means to probe the function of EZH2 in normal and disease states. Its SAM-competitive mechanism of action leads to a direct reduction in H3K27 methylation, reversing the aberrant gene silencing that drives certain cancers. The protocols and data presented in this guide provide a robust framework for researchers to effectively utilize and evaluate this compound and similar epigenetic modulators in their drug discovery and development pipelines.
References
- 1. Histone methylation - Wikipedia [en.wikipedia.org]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulating Methylation at H3K27: A Trick or Treat for Cancer Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors [mdpi.com]
In-Depth Technical Guide: GSK2818713 (I-BET762) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2818713, also known as I-BET762, is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and oncogenesis. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and subsequently leading to the downregulation of key oncogenes, most notably c-MYC. This mechanism of action has positioned this compound as a promising therapeutic agent in various preclinical cancer models. This guide provides a comprehensive overview of the activity of this compound in cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of the compound, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 | |
| LNCaP | Prostate Cancer | ~0.025 - 0.150 | |
| VCaP | Prostate Cancer | ~0.025 - 0.150 | |
| NCI-H660 | Prostate Cancer | ~0.025 - 0.150 | |
| PC3 | Prostate Cancer | > 0.150 | |
| A549 | Non-Small Cell Lung Cancer | Not specified |
Table 1: IC50 Values of this compound (I-BET762) in Various Cancer Cell Lines. The table indicates the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of BET bromodomain proteins, leading to the transcriptional repression of key oncogenes. The central target of this inhibition is the c-MYC oncogene, a master regulator of cell growth and proliferation.
Figure 1: Mechanism of Action of this compound. this compound inhibits the binding of BET proteins to acetylated histones, leading to the downregulation of c-MYC transcription and subsequent growth arrest in cancer cells.
Signaling Pathways Modulated by this compound
The inhibition of BET proteins by this compound impacts several critical signaling pathways that are often dysregulated in cancer.
GSK2818713: A Technical Guide to a Preclinical Pan-Genotype Hepatitis C Virus NS5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores GSK2818713, a potent, pan-genotype nonstructural protein 5A (NS5A) inhibitor investigated for the treatment of Hepatitis C Virus (HCV). While specific quantitative preclinical data and clinical trial information for this compound are not extensively available in the public domain, this document provides a comprehensive overview of its mechanism of action, the experimental protocols used to characterize such compounds, and representative data for this class of direct-acting antivirals (DAAs).
Core Concepts: Targeting the HCV NS5A Replication Complex
This compound is a novel biphenylene scaffold-based inhibitor of the HCV NS5A replication complex.[1] Unlike earlier NS5A inhibitors such as daclatasvir, this compound was designed for improved activity across a broad range of HCV genotypes.[1] The NS5A protein is a critical component of the HCV replication machinery, a multi-functional phosphoprotein essential for viral RNA replication and virion assembly.[2][3][4] NS5A inhibitors, including this compound, bind to this protein and disrupt its function, thereby halting the viral life cycle.[2][3] This class of drugs is known for its picomolar to nanomolar potency against various HCV genotypes.[5][6]
Mechanism of Action: Disrupting Viral Replication and Assembly
The precise mechanism of action for NS5A inhibitors is multifaceted and involves the disruption of both the replication of viral RNA and the assembly of new virus particles.[2][4][7] These inhibitors are thought to interfere with the proper localization and function of the NS5A protein within the membranous web, the site of HCV replication.[4][7]
Data Presentation: Efficacy and Pharmacokinetics
While specific data for this compound is not publicly available, this section presents representative data for potent, pan-genotype NS5A inhibitors characterized in preclinical studies.
In Vitro Efficacy Against HCV Genotypes
The potency of NS5A inhibitors is typically determined using HCV replicon assays. These assays measure the ability of a compound to inhibit the replication of subgenomic HCV RNA in cultured human hepatoma cells (e.g., Huh-7).[1][8] The half-maximal effective concentration (EC50) is a key parameter derived from these studies.
Table 1: Representative In Vitro Efficacy of a Pan-Genotype NS5A Inhibitor
| HCV Genotype/Subtype | Replicon Assay EC50 (pM) |
| 1a | 30 - 60 |
| 1b | 5 - 15 |
| 2a | 1,000 - 5,000 |
| 3a | 1,000 - 10,000 |
| 4a | 10 - 50 |
| 5a | 20 - 70 |
| 6a | 300 - 500 |
Note: Data are representative of potent pan-genotype NS5A inhibitors and are not specific to this compound. EC50 values can vary based on the specific replicon and assay conditions.
Preclinical Pharmacokinetic Profile
Preclinical pharmacokinetic studies in animal models are crucial for evaluating the drug-like properties of a compound. These studies determine parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).
Table 2: Representative Preclinical Pharmacokinetic Parameters of an Oral NS5A Inhibitor
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | 10 | 800 | 2 | 4500 | 4 |
| Dog | 5 | 1200 | 4 | 9000 | 8 |
| Monkey | 5 | 1500 | 4 | 12000 | 10 |
Note: Data are representative and intended to illustrate typical pharmacokinetic profiles for this class of compounds. Actual values are compound-specific.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the preclinical evaluation of HCV NS5A inhibitors.
HCV Replicon Assay
This assay is the gold standard for assessing the in vitro antiviral activity of compounds against HCV replication.
Detailed Methodology:
-
Cell Culture: Huh-7 cells stably harboring a subgenomic HCV replicon of a specific genotype are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418). The replicon contains a reporter gene, typically Renilla or Firefly luciferase, for quantifiable measurement of replication.[1][8]
-
Cell Plating: Cells are seeded into 384-well plates at a density that ensures logarithmic growth during the assay period.[8]
-
Compound Addition: The test compound (e.g., this compound) is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. Control wells with DMSO alone (0% inhibition) and a known potent HCV inhibitor (100% inhibition) are included.[8]
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Cell Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the controls, and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Preclinical Pharmacokinetic Study
This study design is typical for evaluating the oral bioavailability and pharmacokinetic profile of a novel compound in animal models.
References
- 1. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 8. pubcompare.ai [pubcompare.ai]
A Technical Guide to PRMT5 Inhibition with the Clinical-Stage Compound GSK3326595
Disclaimer: The initial query for this guide specified the compound GSK2818713. Publicly available scientific literature identifies this compound as an inhibitor of the Hepatitis C Virus (HCV) NS5A protein. This guide will instead focus on GSK3326595 (also known as EPZ015666), a potent and selective clinical-stage inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) developed by GlaxoSmithKline. This focus is intended to align with the core scientific topic of PRMT5 inhibition.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1] As a Type II PRMT, it is the primary enzyme responsible for this specific post-translational modification.[1] PRMT5 forms a highly active complex with the methylosome protein 50 (MEP50), also known as WDR77, to recognize and modify its substrates.[1]
The enzymatic activity of PRMT5 plays a crucial role in a wide array of fundamental cellular processes, including transcriptional regulation, pre-mRNA splicing, DNA damage repair, cell cycle progression, and signal transduction.[2][][4] Its substrates include core histones (H3R8, H4R3), components of the spliceosome machinery (like SmD3), and regulators of cell fate like p53.[5] Overexpression of PRMT5 is frequently observed in a variety of malignancies, including non-Hodgkin's lymphoma (NHL), breast cancer, lung cancer, and glioblastoma, where its elevated activity often correlates with poor prognosis.[4][6] This central role in oncogenesis has established PRMT5 as a promising therapeutic target for cancer.
GSK3326595 is an orally available, potent, and selective small-molecule inhibitor of PRMT5 that has been evaluated in multiple clinical trials for both solid and hematologic tumors.[5][7] This guide provides a detailed overview of PRMT5 inhibition through the lens of GSK3326595, covering its mechanism of action, quantitative biological data, effects on signaling pathways, and the experimental methodologies used for its characterization.
GSK3326595: Mechanism of Action
GSK3326595 is a reversible, substrate-competitive inhibitor of PRMT5.[][6][8] Structural and kinetic studies have revealed that it binds to the substrate-binding pocket of PRMT5.[6] This competitive inhibition with respect to the protein or peptide substrate prevents the enzyme from engaging and methylating its targets. The inhibition is described as uncompetitive with respect to the methyl-donor cofactor S-adenosyl-L-methionine (SAM).[6][8]
A key anti-tumor mechanism of GSK3326595 is its ability to modulate RNA splicing.[1][2] By inhibiting PRMT5, the inhibitor alters the splicing of critical oncogenes. One of the most well-characterized events is the induction of alternative splicing of MDM4, a key negative regulator of the p53 tumor suppressor.[][9] PRMT5 inhibition leads to the exclusion of exon 6 in the MDM4 transcript, producing an unstable protein isoform.[9] This degradation of MDM4 protein relieves its inhibition on p53, thereby activating the p53 pathway and leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[][9]
Quantitative Biological Data
The potency of GSK3326595 has been characterized through various biochemical and cellular assays. The data below is compiled from preclinical studies.
Table 1: Biochemical Inhibitory Activity of GSK3326595
| Parameter | Substrate | Value (nM) | Assay Type | Reference |
| IC₅₀ | Histone H4 Peptide | 6.2 ± 0.8 | Radioactive | [8] |
| IC₅₀ | Generic | 22 | Biochemical | [10] |
| Kᵢ*app | Histone H4 Peptide | 3.1 ± 0.4 | Radioactive | [8] |
| IC₅₀ | Histone H2A Peptide | 5.9 - 19.7 | Biochemical | [9] |
| IC₅₀ | SmD3 Peptide | 5.9 - 19.7 | Biochemical | [9] |
| IC₅₀ | FUBP1 Peptide | 5.9 - 19.7 | Biochemical | [9] |
| IC₅₀ | HNRNPH1 Peptide | 5.9 - 19.7 | Biochemical | [9] |
Kᵢ*app: Apparent inhibition constant, calculated from IC₅₀ values.
Table 2: Cellular Anti-proliferative Activity of GSK3326595
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Reference |
| Z-138 | Mantle Cell Lymphoma | < 100 | Cell Viability | [9] |
| MCF-7 | Breast Cancer | < 100 | Cell Viability | [9] |
| JM1 | B-cell Lymphoma | < 250 | Cell Viability | [9] |
| DOHH-2 | B-cell Lymphoma | < 500 | Cell Viability | [9] |
| MV-4-11 | Acute Myeloid Leukemia | 9.2 (vs. 4.2 for new analog) | Cell Proliferation | [4] |
| MDA-MB-468 | Breast Cancer | Not specified, potent | Cell Proliferation | [4] |
Key Signaling Pathways Modulated by PRMT5 Inhibition
Inhibition of PRMT5 by GSK3326595 initiates a cascade of downstream effects by altering the methylation status of key proteins, which in turn impacts critical cellular signaling pathways.
-
p53 Pathway Activation: As previously described, the primary mechanism involves the altered splicing of MDM4, leading to its degradation and the subsequent activation of p53.[9] This restores a critical tumor suppression axis, inducing apoptosis and cell cycle arrest via downstream targets like p21.[9]
-
Spliceosome Function: PRMT5 is essential for the proper assembly and function of the spliceosome through its methylation of Sm proteins (e.g., SmD1, SmD3, SmB).[1] Inhibition disrupts global RNA splicing, which can be particularly detrimental to cancer cells that are highly reliant on specific splice variants or have pre-existing mutations in splicing factors (e.g., SRSF2, U2AF1), creating a synthetic lethal vulnerability.[11][12]
-
DNA Damage Response (DDR): PRMT5 has been implicated in the DDR pathway. Its inhibition can sensitize tumor cells to DNA-damaging agents, such as PARP and topoisomerase inhibitors, suggesting a role in maintaining genomic stability.[2]
Detailed Experimental Protocols
Characterization of a PRMT5 inhibitor like GSK3326595 involves a suite of biochemical, cellular, and in vivo assays.
PRMT5 Enzymatic Inhibition Assay (AlphaLISA)
This high-throughput assay quantifies the methylation of a biotinylated peptide substrate by PRMT5.
Principle: PRMT5 methylates a biotinylated Histone H4 peptide substrate. An antibody specific to the symmetrically dimethylated arginine product, conjugated to an AlphaLISA Acceptor bead, recognizes the product. Streptavidin-coated Donor beads bind to the biotin tag on the peptide. When in proximity, laser excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, which emits a quantifiable light signal.[13][14][15]
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 30mM Tris pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20).[14] Dilute PRMT5/MEP50 enzyme complex, biotinylated H4R3 peptide substrate, and SAM (methyl donor) to desired concentrations in assay buffer.
-
Compound Plating: In a 384-well assay plate, serially dilute GSK3326595 in DMSO, then add to wells. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Enzyme Reaction: Add a mixture of PRMT5/MEP50 and SAM to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.[14]
-
Substrate Addition: Add the biotinylated H4R3 peptide substrate to initiate the methylation reaction. Incubate for 1-2 hours at room temperature.
-
Detection: Add a mixture of anti-sDMA-H4R3 Acceptor beads and Streptavidin-coated Donor beads in detection buffer.[16]
-
Incubation: Incubate the plate in the dark for 30-60 minutes at room temperature to allow for bead binding.[16]
-
Data Acquisition: Read the plate on an EnVision® or similar plate reader capable of detecting the AlphaLISA signal.
-
Analysis: Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. onclive.com [onclive.com]
- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
GSK2818713 structural analogs and derivatives
An In-Depth Technical Guide on I-BET762 (GSK525762A) Structural Analogs and Derivatives
Introduction
This technical guide provides a comprehensive overview of the structural analogs and derivatives of I-BET762 (also known as GSK525762A or molibresib), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] It is important to distinguish I-BET762 from GSK2818713, which is an inhibitor of the Hepatitis C virus NS5A replication complex.[5] This guide will focus on I-BET762, a benzodiazepine derivative that has been a key tool in exploring the therapeutic potential of BET inhibition in oncology and inflammatory diseases.[2][3]
The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[6] This interaction is crucial for the recruitment of transcriptional machinery and the subsequent expression of genes involved in cell proliferation and oncogenesis, such as MYC.[7] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET762 and its analogs disrupt these interactions, leading to the downregulation of key oncogenes and antiproliferative effects.
This document will delve into the structure-activity relationships (SAR) of I-BET762 analogs, present quantitative data on their biological activity, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.
Core Structure and Mechanism of Action
I-BET762 belongs to the thienotriazolodiazepine class of compounds.[2] The core scaffold of these inhibitors fits into the hydrophobic pocket of the BET bromodomains, mimicking the interaction of acetylated lysine. The mechanism of action involves the competitive inhibition of the bromodomain's binding to acetylated histones, which displaces BET proteins from chromatin. This leads to a decrease in the transcription of target genes, including critical oncogenes, thereby inhibiting cancer cell growth.
Signaling Pathway of BET Inhibition
The inhibition of BET proteins by compounds like I-BET762 has a direct impact on transcriptional regulation. The following diagram illustrates the signaling pathway affected by BET inhibitors.
Structural Analogs and Derivatives of I-BET762
Medicinal chemistry efforts have led to the development of numerous analogs of I-BET762 to improve potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies have explored modifications at various positions of the benzodiazepine scaffold.
Structure-Activity Relationship (SAR)
The optimization of the initial screening hit to I-BET762 involved extensive SAR studies.[4][8] Key modifications focused on improving potency against BET bromodomains and optimizing physicochemical properties for better drug-like characteristics. For instance, the introduction of a methyl group at the 1-position and an ethylacetamide group at the 4-position of the benzodiazepine ring were crucial for enhancing potency.[3]
Quantitative Data for I-BET762 and Analogs
The following table summarizes the inhibitory activity of I-BET762 and some of its analogs against BET bromodomains. The data is typically generated using biophysical or biochemical assays.
| Compound | Target | IC50 (nM) | Reference |
| I-BET762 | BRD2, BRD3, BRD4 | 32.5 - 42.5 | |
| JQ1 | BRD4 | 77 | [7] |
| OTX015 | BRD2, BRD3, BRD4 | 11-20 | [6] |
| AZD5153 | BRD4 (bivalent) | < 25 (GI50) | [1] |
IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.
Experimental Protocols
The evaluation of I-BET762 and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Biochemical Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.
-
Reagents : Recombinant His-tagged BET bromodomain protein, biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac), Europium-labeled anti-His antibody (donor), and Streptavidin-labeled APC (acceptor).
-
Procedure :
-
The BET bromodomain protein is incubated with the test compound at various concentrations.
-
The biotinylated H4K8ac peptide is added, followed by the addition of the donor and acceptor fluorophores.
-
The mixture is incubated to allow for binding equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
-
Principle : In the absence of an inhibitor, the bromodomain binds to the acetylated peptide, bringing the donor and acceptor fluorophores in close proximity and generating a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Cell-Based Assays
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., human acute leukemia cell lines) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Viability Measurement :
-
For MTT assay, MTT reagent is added, and after incubation, the formazan crystals are solubilized, and absorbance is measured.
-
For CellTiter-Glo, the reagent is added to measure ATP levels, which correlate with cell viability, and luminescence is recorded.
-
-
Data Analysis : The IC50 values are calculated from the dose-response curves.
In Vivo Studies
Xenograft Models
To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted in immunocompromised mice.
-
Tumor Implantation : Human tumor cells are injected subcutaneously into the flank of the mice.
-
Treatment : Once the tumors reach a certain volume, the mice are treated with the test compound (e.g., orally or via intraperitoneal injection) or a vehicle control.
-
Efficacy Assessment : Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as MYC expression, can also be assessed in the tumor tissue.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a BET inhibitor.
Conclusion
I-BET762 and its structural analogs represent a significant class of epigenetic modulators with therapeutic potential in various diseases, particularly cancer. The continuous exploration of their structure-activity relationships has led to the development of compounds with improved potency and selectivity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel BET inhibitors. Further research into domain-selective and bivalent inhibitors may offer new avenues for enhancing therapeutic efficacy while minimizing off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Biphenylene Scaffold-Based Hepatitis C NS5A Replication Complex Inhibitor with Broad Genotype Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for GSK2818713 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2818713 is a potent and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virus particles.[2] Unlike antiviral drugs that target viral enzymes, NS5A inhibitors like this compound have a unique mechanism of action, disrupting the function of the NS5A protein and thereby halting viral replication.[2] This document provides detailed protocols for the in vitro evaluation of this compound using the standard HCV replicon assay, along with a summary of its in vitro activity and resistance profile.
Mechanism of Action
This compound targets the HCV NS5A protein, a multifunctional protein essential for the virus's life cycle. The precise mechanism of action for NS5A inhibitors is complex and not fully elucidated but is understood to involve at least two key stages:
-
Inhibition of the HCV Replication Complex: NS5A is a critical component of the membranous web, the site of viral RNA replication. This compound is thought to bind to domain 1 of NS5A, preventing the binding of viral RNA and disrupting the formation and function of the replication complex.
-
Impairment of Virion Assembly: NS5A also plays a role in the assembly of new viral particles. By binding to NS5A, this compound interferes with this process, further reducing the production of infectious virus.
In Vitro Activity of this compound
The in vitro potency of this compound is typically determined using HCV subgenomic replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that stably replicate a modified HCV genome (replicon) containing a reporter gene, such as luciferase. The activity of the compound is measured by the reduction in reporter gene expression, which correlates with the inhibition of HCV RNA replication. The half-maximal effective concentration (EC50) is the concentration of the drug that inhibits 50% of the replicon activity.
| HCV Genotype | EC50 (pM) |
| 1a | 19 |
| 1b | 10 |
| 2a | 15 |
| 3a | 11 |
| 4a | 6 |
| 5a | 13 |
| 6a | 13 |
Note: The EC50 values presented are representative and may vary depending on the specific replicon and cell line used.
Experimental Protocol: HCV Replicon Luciferase Assay
This protocol outlines a high-throughput, 384-well luciferase-based assay to determine the in vitro efficacy of this compound against various HCV genotypes.[3]
Materials
-
Cell Line: Huh-7 derived cell lines (e.g., Huh-7.5.1, Huh7-Lunet) stably harboring HCV subgenomic replicons with a luciferase reporter (e.g., Renilla or Firefly).[4] Different cell lines will be required for each HCV genotype to be tested.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain the replicon.
-
This compound: Prepare a stock solution in 100% dimethyl sulfoxide (DMSO).
-
Control Compounds: A known NS5A inhibitor (e.g., daclatasvir) as a positive control and DMSO as a negative (vehicle) control.
-
Assay Plates: 384-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Promega Luciferase Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Trypsinize and resuspend the Huh-7 replicon cells in culture medium without the selection agent.
-
Seed the cells into 384-well plates at a density of approximately 2,000 cells per well in 90 µL of medium.[2]
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. The starting concentration should be high enough to achieve complete inhibition (e.g., 50 µM).[2]
-
Add 0.4 µL of the diluted compound to each well.[3] The final DMSO concentration should be 0.5% or less to avoid cytotoxicity.[2]
-
Include wells with a positive control inhibitor and a vehicle control (DMSO only). Test each concentration in quadruplicate.[3]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent to each well equal to the volume of culture medium, following the manufacturer's instructions.
-
Lyse the cells by gentle shaking for 10-15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence in each well using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control (0% inhibition) and a background control or a high concentration of a potent inhibitor (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[3]
-
Resistance Profiling
HCV can develop resistance to antiviral drugs through mutations in the viral genome. For NS5A inhibitors, resistance-associated substitutions (RASs) typically emerge in the NS5A protein.
-
In Vitro Selection of Resistant Replicons: To identify potential resistance mutations against this compound, replicon-containing cells can be cultured in the presence of increasing concentrations of the compound over several weeks.
-
Sequence Analysis: The NS5A coding region of the resistant replicon population is then sequenced to identify amino acid substitutions that are not present in the wild-type replicon.
-
Common RASs for NS5A Inhibitors: For genotype 1a, common RASs are found at amino acid positions M28, Q30, L31, and Y93. For genotype 1b, RASs are often at positions L31 and Y93.[5] this compound has shown improved activity against some NS5A variants that are resistant to first-generation inhibitors.[1]
Conclusion
The HCV replicon assay is a robust and reliable method for determining the in vitro potency of NS5A inhibitors like this compound. This compound has demonstrated potent, pan-genotypic activity with picomolar efficacy against a broad range of HCV genotypes. Understanding the in vitro assay protocols and the resistance profile of this compound is essential for its continued development and for its potential use in combination therapies for the treatment of chronic hepatitis C.
References
- 1. This compound, a Novel Biphenylene Scaffold-Based Hepatitis C NS5A Replication Complex Inhibitor with Broad Genotype Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Screening of hepatitis C virus inhibitors using genotype 1a HCV replicon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of EZH2 Inhibitors
A Note on the Target Compound: Initial research on the compound "GSK2818713" indicates its primary characterization in scientific literature is as a Hepatitis C Virus (HCV) NS5A replication complex inhibitor. However, the detailed request for a cell-based assay design focused on histone methylation pathways strongly suggests an interest in epigenetic modifiers, specifically inhibitors of EZH2 (Enhancer of Zeste Homolog 2). A well-characterized EZH2 inhibitor from GSK is GSK126 . Therefore, these application notes and protocols are designed for a potent and selective EZH2 inhibitor, using GSK126 as the primary example to ensure relevance and accuracy for researchers in oncology and epigenetics.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3][4] Dysregulation of EZH2 activity, through mutation or overexpression, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and multiple myeloma, making it a compelling therapeutic target.[3][5][6] EZH2 inhibitors like GSK126 act by competitively binding to the enzyme and blocking its methyltransferase activity, leading to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[1][7]
Application Note 1: High-Content Imaging Assay for Cellular H3K27 Trimethylation
This application note describes a high-content, imaging-based assay to quantify the potency and mechanism of action of EZH2 inhibitors by measuring the reduction of global H3K27me3 levels in a cellular context.
Assay Principle: This immunofluorescence-based assay provides a direct measure of EZH2 enzymatic activity within cells. Cells are seeded in microplates, treated with the EZH2 inhibitor, and then fixed and permeabilized. A primary antibody specific for the H3K27me3 mark is used, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI. A high-content imaging system acquires images and quantifies the nuclear fluorescence intensity of the H3K27me3 mark on a per-cell basis. A dose-dependent decrease in H3K27me3 intensity indicates inhibition of EZH2.
Cell Line Selection: The choice of cell line is critical for a robust assay window. Cell lines with known EZH2 activating mutations (e.g., Y641F in WSU-DLCL2) are often highly dependent on EZH2 activity and show a profound reduction in H3K27me3 upon inhibitor treatment.[8] However, wild-type EZH2 cell lines that overexpress the protein are also suitable.
Data Presentation: Recommended Reagents and Conditions
| Parameter | Recommendation | Notes |
| Cell Line | WSU-DLCL2 (EZH2 Y641F mutant), Pfeiffer (EZH2 mutant) | Other lymphoma or solid tumor lines can be used after validation. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for 70-80% confluency at the end of the assay in a 96- or 384-well plate. |
| Primary Antibody | Anti-H3K27me3 (rabbit monoclonal) | e.g., Cell Signaling Technology, clone C36B11.[9] Dilution: 1:500 - 1:1000. |
| Secondary Antibody | Goat anti-Rabbit IgG (Alexa Fluor 488/594) | Dilution: 1:1000 - 1:2000. Ensure minimal cross-reactivity. |
| Nuclear Stain | DAPI or Hoechst 33342 | Used for nuclear segmentation and cell counting. |
| Incubation Time | 72 - 96 hours | Sufficient time is needed to observe histone mark turnover. |
Protocol 1: H3K27me3 Immunofluorescence Staining and Analysis
This protocol provides a step-by-step method for assessing EZH2 inhibitor activity by quantifying H3K27me3 levels in adherent or suspension cells adapted for imaging plates.
Materials:
-
Poly-D-Lysine coated 96- or 384-well black, clear-bottom imaging plates
-
Selected cell line (e.g., WSU-DLCL2)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
EZH2 inhibitor (e.g., GSK126) dissolved in DMSO
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum in PBS[10]
-
Primary and secondary antibodies (see table above)
-
DAPI or Hoechst solution
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells at a pre-determined density into the wells of the microplate. For suspension cells, cytospin or allow cells to settle on coated plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor in culture medium. Add the compound solutions to the cells. Include a DMSO-only vehicle control. Incubate for 72-96 hours.
-
Fixation: Carefully remove the culture medium. Wash cells once with PBS. Add 4% PFA and incubate for 20 minutes at room temperature.[11]
-
Permeabilization: Wash cells three times with PBS. Add 0.2% Triton X-100 in PBS and incubate for 30 minutes at room temperature to permeabilize the nuclear membrane.[11]
-
Blocking: Wash cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Dilute the anti-H3K27me3 primary antibody in Blocking Buffer. Remove the blocking solution and add the primary antibody solution to each well. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash cells three times with PBS. Add DAPI or Hoechst solution and incubate for 10-15 minutes at room temperature, protected from light.
-
Imaging: Wash cells twice with PBS. Add PBS to the wells for imaging. Acquire images using a high-content imaging system. Use the DAPI/Hoechst channel to identify nuclei and the appropriate channel for the secondary antibody to quantify H3K27me3 fluorescence intensity within each nucleus.
-
Data Analysis: Calculate the average nuclear fluorescence intensity per well. Normalize the data to the vehicle control (100% signal) and a background control (0% signal). Plot the normalized intensity against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Application Note 2: Cell Proliferation and Viability Assay
This application note details a method to assess the functional consequences of EZH2 inhibition on cancer cell proliferation and viability.
Assay Principle: EZH2 inhibition leads to the de-repression of cell cycle checkpoint genes, resulting in cell cycle arrest (often at the G1 or G2 phase) and a decrease in cell proliferation.[7][8] This anti-proliferative effect can be quantified using various methods. A common approach is a metabolic assay using a reagent like resazurin (AlamarBlue). Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.
Data Presentation: Example IC₅₀ Values for GSK126
The anti-proliferative IC₅₀ is the concentration of an inhibitor required to reduce cell growth by 50%.[12] These values are highly dependent on the cell line and assay duration.
| Cell Line | EZH2 Status | Proliferation IC₅₀ (µM) | Assay Duration |
| WSU-DLCL2 | Y641F Mutant | ~0.01 - 0.05 | 7-14 days |
| Pfeiffer | A677G Mutant | ~0.02 - 0.1 | 7-14 days |
| MM.1S | Wild-Type | ~15.2 | 72 hours[6] |
| RPMI8226 | Wild-Type | ~12.6 | 72 hours[6] |
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol provides a method for determining the IC₅₀ of an EZH2 inhibitor based on its anti-proliferative effects.
Materials:
-
96-well clear or white-walled tissue culture plates
-
Selected cell line
-
Cell culture medium
-
EZH2 inhibitor (e.g., GSK126) dissolved in DMSO
-
Resazurin-based reagent (e.g., AlamarBlue, CellTiter-Blue)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 500-2,000 cells/well) in a 96-well plate in a final volume of 100 µL.
-
Compound Treatment: After 24 hours, add 100 µL of medium containing 2x the final concentration of the serially diluted EZH2 inhibitor. Include a DMSO-only vehicle control and a "no cells" background control.
-
Incubation: Incubate the plates for an extended period, typically 6 to 14 days, as the anti-proliferative effects of EZH2 inhibition can be slow to manifest. Change the media with freshly diluted compound every 3-4 days.
-
Reagent Addition: At the end of the incubation period, add the resazurin reagent to each well (typically 10-20 µL per 100 µL of medium).
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the substrate.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the average background fluorescence from all measurements. Normalize the data with the vehicle control representing 100% viability. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
EZH2 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of EZH2 and its inhibition.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 11. cure-plan.online [cure-plan.online]
- 12. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GSK2818713 (GSK126) in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GSK2818713, a potent and highly selective small molecule inhibitor of the EZH2 methyltransferase. This document details its mechanism of action, offers quantitative data on its activity, and provides detailed protocols for its application in studying epigenetic modifications, particularly the methylation of Histone H3 at lysine 27 (H3K27).
Introduction
This compound, also known as GSK126, is a crucial tool for investigating the role of EZH2 in normal physiology and disease. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a pivotal role in gene silencing through the methylation of H3K27.[1][2] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic development.[3][4] GSK126 is a S-adenosyl-methionine (SAM) competitive inhibitor, demonstrating high selectivity for EZH2 over other methyltransferases, including the closely related EZH1.[5][6][7] Its use allows for the precise dissection of EZH2's function in cellular processes such as proliferation, differentiation, and tumorigenesis.
Quantitative Data
The following tables summarize the inhibitory activity of GSK126 in various biochemical and cellular assays.
| Table 1: Biochemical Inhibitory Activity of GSK126 | |
| Target | IC50 / Ki |
| EZH2 (wild-type) | IC50: 9.9 nM[5][7] |
| Ki: ~0.5 nM[2][4] | |
| EZH2 (mutant) | Ki: 0.5-3 nM |
| EZH1 | IC50: 680 nM[5][8] |
| Other Methyltransferases | >1000-fold selectivity over 20 other methyltransferases[6] |
| Table 2: Cellular Inhibitory Activity of GSK126 | ||
| Cell Line | EZH2 Status | IC50 (Cell Viability/Growth) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | ||
| Pfeiffer | Mutant (A677G) | Growth Inhibition at 72 hrs[5] |
| KARPAS-422 | Mutant (Y641N) | Sensitive[9] |
| Multiple Myeloma (MM) | ||
| RPMI8226 | Not Specified | 12.6 µM - 17.4 µM[4] |
| MM.1S | Not Specified | 12.6 µM - 17.4 µM[4] |
| LP1 | Not Specified | 12.6 µM - 17.4 µM[4] |
| Melanoma | ||
| IGR1 | Mutant (Y646N) | Proliferation inhibited at 10 µM[3] |
| Endometrial Cancer | ||
| HEC-50B | High EZH2 expression | 1.0 µM (±0.2)[10] |
| Ishikawa | High EZH2 expression | 0.9 µM (±0.6)[10] |
| HEC-265 | Low EZH2 expression | 10.4 µM (±0.6)[10] |
| Small Cell Lung Cancer (SCLC) | ||
| Lu130 | Not Specified | Growth inhibition at 8 µM[5] |
| H209 | Not Specified | Growth inhibition at 8 µM[5] |
| DMS53 | Not Specified | Growth inhibition at 8 µM[5] |
| Ovarian Cancer | ||
| SK-OV-3 | Not Specified | 10.49 µM[5] |
| Glioblastoma | ||
| T98G | Not Specified | GI50: 12.6 µM[6] |
| Table 3: Cellular H3K27me3 Inhibition by GSK126 | ||
| Cell Line Type | EZH2 Status | Effective Concentration for H3K27me3 Reduction |
| DLBCL | Wild-type and Mutant | 7-252 nM[8] |
| Multiple Myeloma (MM.1S, LP1) | Not Specified | Concentration-dependent decrease[2][4] |
| Melanoma (IGR1) | Mutant | Dose-dependent reduction at 48 hrs[3] |
| Human THP-1 monocytes | Not Specified | 5 µM[11] |
| PC9 | Not Specified | Reduced H3K27me3 occupancy[9] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of GSK126 on epigenetic modifications.
Protocol 1: In Vitro EZH2 Enzyme Inhibition Assay
This protocol determines the potency of GSK126 in inhibiting the enzymatic activity of purified EZH2.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Histone H3 (21-44) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
GSK126
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
SAM (unlabeled)
-
96-well filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of GSK126 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted GSK126 or DMSO (vehicle control).
-
Add the PRC2 complex to each well at a final concentration of approximately 6 nM.[7]
-
Add the histone H3 peptide substrate to each well.
-
To accurately determine the Ki, use a high concentration of unlabeled SAM (e.g., 7.5 µM, where the Km for SAM is 0.3 µM).[6][7]
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a high concentration of unlabeled SAM.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated peptide.
-
Wash the plate multiple times with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each GSK126 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. The apparent Ki can be calculated using the Cheng-Prusoff equation.[7]
Protocol 2: Cellular H3K27me3 Level Assessment by Western Blot
This protocol measures the effect of GSK126 on global H3K27 trimethylation levels in cultured cells.
Materials:
-
Cell line of interest
-
GSK126
-
Cell culture medium and supplements
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of GSK126 concentrations or DMSO (vehicle control) for the desired duration (e.g., 48-72 hours).
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol determines the effect of GSK126 on the occupancy of H3K27me3 at specific gene promoters.
Materials:
-
Cell line of interest
-
GSK126
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K27me3 antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
SYBR Green qPCR master mix
-
Primers for target gene promoters (e.g., MYT1 as a positive control)[9] and a negative control region.
Procedure:
-
Treat cells with GSK126 or DMSO as described in Protocol 2.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the crosslinking reaction with glycine.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to an average size of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-H3K27me3 antibody or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating with Proteinase K at 65°C.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Perform qPCR using primers for specific gene promoters to quantify the amount of immunoprecipitated DNA.
-
Analyze the data by calculating the percent input for each sample and normalizing to the IgG control.
Visualizations
The following diagrams illustrate the signaling pathway affected by GSK126 and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in inhibiting the PRC2 complex.
Caption: Workflow for characterizing this compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK126 | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for PRMT5 Inhibitor in vivo Studies in Mouse Models
Disclaimer: Initial inquiries for GSK2818713 did not yield publicly available in vivo studies in cancer mouse models. The following application notes and protocols are based on the wealth of information available for a structurally distinct and extensively studied clinical-stage PRMT5 inhibitor from GlaxoSmithKline, GSK3326595 . These notes are intended to provide researchers, scientists, and drug development professionals with a detailed framework for designing and executing similar in vivo studies for PRMT5 inhibitors.
Introduction to PRMT5 Inhibition in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its overexpression has been implicated in the progression of various malignancies, including hematological cancers and solid tumors, making it a compelling target for cancer therapy.[2] PRMT5 plays a crucial role in several cellular processes such as gene transcription, RNA splicing, and cell cycle regulation. Inhibition of PRMT5 has been shown to induce anti-tumor responses through mechanisms that can include the activation of the p53 pathway and disruption of cellular metabolism.[3][4] GSK3326595 is a potent and selective inhibitor of PRMT5 that has demonstrated significant anti-tumor activity in preclinical mouse models and has been evaluated in clinical trials.[][6]
Quantitative Data Presentation
The following tables summarize the quantitative data from in vivo studies of GSK3326595 in various mouse models.
Table 1: In vivo Efficacy of GSK3326595 in Lymphoma Xenograft Models
| Cell Line | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 (Mantle Cell Lymphoma) | Not Specified | 25 mg/kg BID | 52.1% | [3] |
| Z-138 (Mantle Cell Lymphoma) | Not Specified | 50 mg/kg BID | 88.03% | [3] |
| Z-138 (Mantle Cell Lymphoma) | Not Specified | 100 mg/kg BID | 106.05% (regression) | [3] |
| Z-138 (Mantle Cell Lymphoma) | Not Specified | 200 mg/kg QD | 102.81% (regression) | [3] |
| REC-1 (p53 mutant Mantle Cell Lymphoma) | Not Specified | 100 mg/kg BID | 55% | [3] |
| Granta-519 (Mantle Cell Lymphoma) | NSG | 100 mg/kg Daily | Significant tumor growth attenuation | [7] |
| Maver-1 (Mantle Cell Lymphoma) | NSG | 100 mg/kg Daily | Significant tumor growth attenuation | [7] |
| Patient-Derived Xenograft (MCL, TP53 mutant) | NSG | 100 mg/kg Daily | Significant tumor size reduction | [7] |
BID: Twice daily; QD: Once daily; NSG: NOD scid gamma mouse.
Table 2: Pharmacodynamic Modulation by GSK3326595 in Z-138 Xenograft Model
| Dosing Schedule (BID) | SDMA Levels (% of Vehicle) after 7 days |
| 0.2 mg/kg | 94% |
| 0.5 mg/kg | 71% |
| 1.4 mg/kg | 47% |
| 4.2 mg/kg | 28% |
| 12.5 mg/kg | 9% |
| 25 mg/kg | 5% |
| 50 mg/kg | 8% |
| 100 mg/kg | 2% |
SDMA: Symmetric dimethylarginine, a pharmacodynamic biomarker for PRMT5 activity.[3]
Table 3: In vivo Efficacy of GSK3326595 in Solid Tumor Models
| Tumor Model | Mouse Strain | Dosing Schedule | Outcome | Reference |
| Neuroblastoma Xenograft (CHLA20) | Not Specified | Not Specified | Marked reduction in primary tumor growth and metastasis | [8] |
| MYC-driven Hepatocellular Carcinoma | MYC-ON mice | 50 mg/kg/day | Significantly suppressed tumor growth | [9] |
| MYC-driven Hepatocellular Carcinoma | MYC-ON mice | 100 mg/kg/day | Significantly suppressed tumor growth | [9] |
Experimental Protocols
Lymphoma Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a lymphoma xenograft mouse model.
Materials:
-
Cell Line: Z-138 Mantle Cell Lymphoma cells
-
Animals: Immunocompromised mice (e.g., NOD-scid or NSG), female, 6-8 weeks old.
-
Test Compound: GSK3326595 formulated in an appropriate vehicle (e.g., 0.5% HPMC).
-
Vehicle Control: 0.5% Hydroxypropyl methylcellulose (HPMC).
-
Matrigel
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture Z-138 cells according to the supplier's recommendations.
-
Tumor Implantation:
-
Harvest Z-138 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Dosing:
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer GSK3326595 or vehicle control orally according to the desired dosing schedule (e.g., 100 mg/kg, daily).
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their weights.
-
-
Pharmacodynamic Analysis (Optional Satellite Group):
-
A separate cohort of tumor-bearing mice can be used for pharmacodynamic analysis.
-
After a specified duration of treatment (e.g., 7 days), collect tumor and plasma samples at a defined time point post-dose (e.g., 2 hours).
-
Analyze tumor lysates for levels of symmetric dimethylarginine (SDMA) by Western blot or ELISA to confirm target engagement.
-
Patient-Derived Xenograft (PDX) Model Study
Objective: To assess the efficacy of a PRMT5 inhibitor in a patient-derived xenograft model of mantle cell lymphoma.
Materials:
-
PDX Model: Established and characterized mantle cell lymphoma PDX model (e.g., TP53 mutant).
-
Animals: Severely immunocompromised mice (e.g., NSG), female, 6-8 weeks old.
-
Test Compound: GSK3326595 formulated in an appropriate vehicle.
-
Vehicle Control: Formulation vehicle.
Procedure:
-
Tumor Implantation:
-
Implant small fragments of the PDX tumor subcutaneously into the flank of recipient NSG mice.
-
-
Tumor Growth and Passaging:
-
Allow the tumors to grow. Once they reach a suitable size, they can be passaged to a larger cohort of mice for the efficacy study.
-
-
Randomization and Treatment:
-
Once the passaged tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and vehicle control groups.
-
Initiate dosing with GSK3326595 or vehicle as per the planned schedule (e.g., 100 mg/kg, daily).
-
-
Efficacy and Biomarker Analysis:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for weight measurement and downstream analysis, including Western blotting for PRMT5, H4R3me2s (a direct marker of PRMT5 activity), p53, and p21 to investigate the mechanism of action.[7]
-
Visualizations
Caption: PRMT5 signaling pathway and the mechanism of its inhibition.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Caption: Downstream effects of PRMT5 inhibition leading to anti-tumor activity.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelocytomatosis-Protein Arginine N-Methyltransferase 5 Axis Defines the Tumorigenesis and Immune Response in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2818713 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2818713 is a potent and broad-genotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) replication complex.[1][2][3] Preclinical animal studies are a critical step in evaluating the efficacy, safety, and pharmacokinetic profile of this compound. These application notes provide detailed protocols and guidance for the preparation and administration of this compound in animal models for antiviral research.
Mechanism of Action
This compound targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5][6] The precise mechanism of NS5A inhibitors is multifaceted and not entirely elucidated, but it is understood to involve the disruption of the NS5A-containing replication complex.[4][6] This inhibition is thought to occur through two main pathways: the direct impediment of viral RNA synthesis and the interference with the assembly of new virus particles.[5][6] Some evidence suggests that NS5A inhibitors may also disrupt the formation of the "membranous web," a specialized intracellular structure that serves as the site of HCV replication.[6]
References
- 1. This compound, a Novel Biphenylene Scaffold-Based Hepatitis C NS5A Replication Complex Inhibitor with Broad Genotype Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]
- 6. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for G9a Chemical Probes: UNC0638 and UNC0642
Introduction
While the query specified GSK2818713 as a chemical probe for the lysine methyltransferase G9a, current scientific literature identifies this compound as an inhibitor of the Hepatitis C virus NS5A protein. The well-validated and widely used chemical probes for interrogating G9a (also known as EHMT2) and its close homolog GLP (also known as EHMT1) are UNC0638 for cellular assays and UNC0642 for in vivo studies. This document provides detailed application notes and protocols for these established G9a/GLP chemical probes to facilitate their effective use in research and drug discovery.
G9a is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. G9a has been implicated in various biological processes, including development, and its dysregulation is linked to several diseases, making it an important therapeutic target. UNC0638 and UNC0642 are potent, selective, and cell-permeable inhibitors of G9a and GLP, making them invaluable tools for elucidating the biological functions of these enzymes.
Quantitative Data Summary
The following tables summarize the biochemical potency, cellular activity, and selectivity of UNC0638 and UNC0642.
Table 1: Biochemical Potency of G9a Chemical Probes
| Compound | Target | Assay Format | IC50 | Ki | Mechanism of Action |
| UNC0638 | G9a | SAHH-coupled assay | < 15 nM[1][2] | 3 nM[3] | Substrate-competitive[3] |
| GLP | SAHH-coupled assay | 19 ± 1 nM[1][4] | - | - | |
| UNC0642 | G9a | SAHH-coupled assay | < 2.5 nM[5][6] | 3.7 ± 1 nM[5][6] | Substrate-competitive, SAM-non-competitive[5][6] |
| GLP | SAHH-coupled assay | < 2.5 nM[5][6] | - | - |
Table 2: Cellular Activity of G9a Chemical Probes
| Compound | Cell Line | Assay | Cellular IC50 | Cytotoxicity (EC50) | Tox/Function Ratio |
| UNC0638 | MDA-MB-231 | H3K9me2 Reduction | 81 nM[2] | > 10 µM | > 100[1] |
| MCF7 | H3K9me2 Reduction | 70 nM[2] | - | - | |
| UNC0642 | MDA-MB-231 | H3K9me2 Reduction | 106 - 110 nM[3][7] | > 3 µM[8] | > 45[8] |
| PC3 | H3K9me2 Reduction | 130 nM[8] | > 5 µM[9] | > 45[8] | |
| U2OS | H3K9me2 Reduction | - | > 5 µM[9] | > 45[8] | |
| PANC-1 | Clonogenicity Reduction | Concentration-dependent[9] | > 5 µM[9] | > 45[8] |
Table 3: Selectivity Profile of UNC0638 and UNC0642
| Compound | Off-Target Class | Selectivity | Notes |
| UNC0638 | Methyltransferases | >10,000-fold vs. SETD7, SETD8, SUV39H2, PRMT3[2] | Inactive against a panel of other HMTs including SUV39H1, EZH2, MLL, and DOT1L[1] |
| GPCRs | >100-fold vs. several muscarinic and adrenergic receptors[1] | Low affinity for a small number of GPCRs at 1 µM[1] | |
| Kinases | Inactive against 50 kinases at 10 µM[3] | Broadly selective | |
| UNC0642 | Methyltransferases | >20,000-fold vs. 13 other methyltransferases; >2,000-fold vs. EZH2[5][9] | Highly selective within the methyltransferase family |
| Kinases, GPCRs, Ion Channels, Transporters | >300-fold selectivity over a broad panel[5][9] | Exception: Histamine H3 receptor[9] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Tazemetostat (EZH2 Inhibitor) Concentration for Cancer Research: A Technical Support Guide
A Note on Compound Identification: The query specified "GSK2818713," which is recognized as a Hepatitis C NS5A replication complex inhibitor. However, the request's focus on signaling pathways and experimental designs common in oncology research suggests a likely interest in a cancer-related compound. A probable candidate is a GSK EZH2 (Enhancer of Zeste Homolog 2) inhibitor. This guide will focus on Tazemetostat (EPZ-6438) , a well-characterized, FDA-approved EZH2 inhibitor, which aligns with the experimental context of the user's request. Information on other relevant EZH2 inhibitors like GSK126 may also be included for broader applicability.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for utilizing Tazemetostat in in vitro experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of experimental concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Tazemetostat?
A1: Tazemetostat is a potent and selective small-molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It acts as an S-adenosylmethionine (SAM)-competitive inhibitor, preventing the methylation of histone H3 at lysine 27 (H3K27).[1][4] This inhibition of H3K27 trimethylation (H3K27me3) leads to the de-repression of PRC2 target genes, which can include tumor suppressors, thereby inhibiting cancer cell proliferation.[2][5] Tazemetostat is effective against both wild-type and certain mutant forms of EZH2.[1][2]
Q2: What is a good starting concentration range for my experiments?
A2: The optimal concentration of Tazemetostat is highly cell-line dependent. For initial dose-response experiments, a broad range from 10 nM to 10 µM is recommended. Based on published data, EZH2-mutant cell lines are generally more sensitive and may respond to low nanomolar concentrations, while wild-type cell lines often require micromolar concentrations for a significant anti-proliferative effect.[6][7]
Q3: How long should I treat my cells with Tazemetostat to see an effect?
A3: The effects of Tazemetostat on cell proliferation are often delayed. While maximal inhibition of H3K27me3 can be observed within 3-4 days, significant anti-proliferative effects may take 6-14 days to become apparent.[7] Therefore, long-term proliferation assays (e.g., 7-14 days) are often necessary to accurately determine the IC50 for cell viability.
Q4: What is the best solvent for Tazemetostat and how should I store it?
A4: Tazemetostat is soluble in organic solvents like DMSO.[8] For in vitro experiments, prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to prevent solvent-induced toxicity.
Q5: Are there known off-target effects of Tazemetostat?
A5: Tazemetostat is highly selective for EZH2 over other histone methyltransferases.[1] However, at higher concentrations, the possibility of off-target effects increases. It is crucial to correlate phenotypic observations with the specific inhibition of H3K27me3 to ensure on-target activity. Furthermore, the broader biological consequences of EZH2 inhibition can be context-dependent, and potential resistance mechanisms involving bypass signaling pathways have been reported.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low efficacy at expected concentrations | Cell line is resistant to EZH2 inhibition. | - Confirm the EZH2 mutation status of your cell line. Wild-type cell lines are generally less sensitive. - Check for mutations in genes of the SWI/SNF complex (e.g., SMARCB1, ARID1A), as these can confer sensitivity to EZH2 inhibitors.[4][10] - Consider the presence of concurrent mutations (e.g., in the RAS pathway) that may abrogate dependence on EZH2.[10] |
| Insufficient treatment duration. | - Extend the treatment duration to at least 7-14 days for proliferation assays, as the effects of Tazemetostat are often delayed.[7] | |
| Compound instability or degradation. | - Prepare fresh dilutions from a new stock aliquot for each experiment. - Ensure proper storage of stock solutions at -20°C or -80°C. | |
| High cell toxicity at low concentrations | Cell line is highly sensitive. | - Perform a detailed dose-response curve with a wider range of lower concentrations to determine the optimal working concentration. |
| Off-target toxicity. | - At higher concentrations, off-target effects can occur.[9] Correlate the observed toxicity with a dose-dependent decrease in H3K27me3 to confirm on-target effects. | |
| Solvent toxicity. | - Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%). | |
| Variability in results between experiments | Inconsistent cell culture conditions. | - Maintain consistent cell passage numbers, confluency, and media composition. |
| Inconsistent drug preparation. | - Always prepare fresh dilutions of Tazemetostat from a validated stock solution for each experiment. | |
| Compound precipitation in media | Poor solubility at the working concentration. | - Tazemetostat has pH-dependent solubility.[1] Ensure the final concentration is within its solubility limit in your culture medium. - After diluting the DMSO stock in aqueous media, vortex thoroughly and visually inspect for any precipitation before adding to the cells. |
Quantitative Data Summary
In Vitro IC50 Values of Tazemetostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | Assay Duration | IC50 (µM) | Reference |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y646N Mutant | 11 days | 0.0018 | [11] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A682G Mutant | 11 days | 0.00049 | [11] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Y646N Mutant | 11 days | 0.0047 | [11] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | Y646F Mutant | 11 days | 0.0058 | [11] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y646F Mutant | 11 days | 0.0086 | [11] |
| DOHH-2 | Diffuse Large B-cell Lymphoma | Wild-Type | 11 days | 1.7 | [11] |
| Farage | Diffuse Large B-cell Lymphoma | Wild-Type | 11 days | 0.099 | [11] |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | Wild-Type | 11 days | 6.2 | [11] |
| Toledo | Diffuse Large B-cell Lymphoma | Wild-Type | 11 days | 7.6 | [11] |
| Fuji | Synovial Sarcoma | SS18-SSX Fusion | 14 days | 0.15 | [12] |
| HS-SY-II | Synovial Sarcoma | SS18-SSX Fusion | 14 days | 0.52 | [12] |
| G401 | Malignant Rhabdoid Tumor | SMARCB1-deleted | 7 days | 0.032-1.0 | [13] |
| HEPG2 | Hepatocellular Carcinoma | Not Specified | 48 hours | ~1.0-4.0 | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay (typically 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Tazemetostat in culture medium. A typical concentration range would be from 20 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Tazemetostat or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 7-14 days). For longer assays, replenish the medium with fresh compound every 3-4 days.
-
Assay: On the day of analysis, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the normalized viability against the log of the Tazemetostat concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for H3K27me3 Inhibition
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Tazemetostat (e.g., 0.1, 1, 10 µM) and a vehicle control for 72-96 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control and Analysis: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Visualizations
Caption: Mechanism of EZH2 inhibition by Tazemetostat.
Caption: A logical workflow for troubleshooting Tazemetostat experiments.
Caption: Interplay between EZH2, SWI/SNF, and other cancer-related pathways.
References
- 1. onclive.com [onclive.com]
- 2. TRIM28 interacts with EZH2 and SWI/SNF to activate genes that promote mammosphere formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SWI/SNF mutant cancers depend upon catalytic and non–catalytic activity of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Epigenetic Crosstalk as a Therapeutic Strategy for EZH2-Aberrant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tazemetostat decreases β-catenin and CD13 protein expression in HEPG-2 and Hepatitis B virus-transfected HEPG-2 with decreased cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
GSK2818713 off-target effects and mitigation
A Guide to Investigating and Mitigating Potential Off-Target Effects in Preclinical Research
Disclaimer: Publicly available information on the specific off-target profile of GSK2818713, a Hepatitis C Virus (HCV) NS5A replication complex inhibitor, is limited. This guide provides a framework of best practices and general methodologies for researchers to assess and mitigate potential off-target effects of small molecule inhibitors like this compound in a preclinical setting. The protocols and troubleshooting advice are based on established principles of pharmacology and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a potent inhibitor like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target (in this case, HCV NS5A). These unintended interactions can lead to a range of issues in experimental settings, including:
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Misinterpretation of Data: An observed cellular phenotype might be incorrectly attributed to the on-target activity of this compound when it is, in fact, caused by an off-target effect.
-
Cellular Toxicity: Engagement with unintended targets can trigger cellular stress responses, apoptosis, or other toxic effects that are not related to the inhibition of HCV replication.
-
Confounding Results in Combination Studies: Off-target effects can lead to unexpected synergistic or antagonistic interactions when this compound is used in combination with other therapeutic agents.
Given that this compound is a potent inhibitor, understanding its selectivity is crucial for the accurate interpretation of experimental results and for anticipating potential in vivo liabilities.
Q2: How can I begin to assess the potential for off-target effects with this compound in my experiments?
A2: A multi-pronged approach is recommended, starting with in vitro profiling and progressing to cellular validation.
-
Broad Panel Screening (In Vitro): The most comprehensive initial step is to screen this compound against large panels of purified proteins. This provides a broad overview of potential off-target interactions. Two commonly used types of panels are:
-
Kinome Scans: These assays assess the inhibitory activity of the compound against a large number of purified protein kinases.
-
Safety Pharmacology Panels (e.g., CEREP panels): These panels test for binding to a wide range of receptors, ion channels, transporters, and enzymes known to be frequently involved in adverse drug reactions.
-
-
Dose-Response Analysis: In your cellular assays, it is critical to perform careful dose-response studies. An off-target effect may only become apparent at concentrations significantly higher than the EC50 for NS5A inhibition. If you observe a cellular phenotype at a concentration much higher than that required for antiviral activity, it may suggest an off-target mechanism.
-
Use of Structurally Unrelated NS5A Inhibitors: As a control, consider using other well-characterized NS5A inhibitors with different chemical scaffolds. If a cellular phenotype is consistently observed with multiple, structurally distinct NS5A inhibitors, it is more likely to be an on-target effect. Conversely, if the phenotype is unique to this compound, it warrants investigation as a potential off-target effect.
Q3: What should I do if I suspect an off-target effect is causing an unexpected phenotype in my cell-based assays?
A3: If you suspect an off-target effect, a systematic troubleshooting approach is necessary.
-
Confirm with a Rescue Experiment: If possible, overexpressing the intended target (NS5A) might rescue the on-target phenotype but not the off-target one. However, this is often not feasible with viral proteins.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of this compound to a suspected off-target protein within intact cells.
-
Downstream Pathway Analysis: If a specific off-target is identified from a panel screen, you can investigate the downstream signaling pathway of that target. For example, if a kinase is identified as an off-target, you can use western blotting to check the phosphorylation status of its known substrates.
-
Use of Knockout/Knockdown Cell Lines: If a host protein is suspected as an off-target, using cell lines where this protein is knocked out or knocked down can help to confirm if the observed phenotype is dependent on that protein.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at High Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| General Cellular Stress | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad concentration range of this compound. | Determine the cytotoxic concentration 50 (CC50). If the CC50 is significantly higher than the antiviral EC50, there is a therapeutic window. |
| Off-Target Toxicity | Compare the cytotoxicity profile of this compound with that of a structurally unrelated NS5A inhibitor. | If this compound is significantly more toxic, it suggests a potential off-target liability. |
| Apoptosis Induction | Perform an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) at concentrations approaching the CC50. | Determine if the observed cytotoxicity is due to the induction of apoptosis. |
Issue 2: Modulation of a Cellular Signaling Pathway Unrelated to Viral Replication
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | If kinome scan data is available, check for inhibition of kinases in the observed pathway. Perform western blots for key phospho-proteins in the pathway. | Correlation between inhibited kinases and observed changes in phosphorylation will suggest an off-target mechanism. |
| Off-target receptor binding | If CEREP panel data is available, check for binding to receptors known to modulate the pathway. | Identification of a receptor interaction can provide a hypothesis for the observed signaling changes. |
| Indirect effects | Use a more targeted inhibitor for the suspected off-target to see if it phenocopies the effect of this compound. | If the specific inhibitor reproduces the effect, it strengthens the hypothesis of an off-target interaction. |
Quantitative Data Summary
As specific off-target interaction data for this compound is not publicly available, the following table is a template that researchers can use to organize their own findings from panel screens.
Table 1: Hypothetical Off-Target Profile for this compound
| Target Class | Specific Target | Assay Type | Inhibition/Binding (%) @ 10 µM | IC50 / Ki (nM) | Notes |
| Kinase | Kinase X | Biochemical | 85% | 500 | Potential for off-target signaling |
| GPCR | Receptor Y | Binding | 60% | 2,500 | Moderate affinity, may be relevant at high concentrations |
| Ion Channel | Channel Z | Binding | 15% | >10,000 | Unlikely to be physiologically relevant |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: A common method is a competition binding assay (e.g., KINOMEscan™).
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay Principle: Test the ability of this compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.
-
Detection: The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of this compound indicates an interaction.
-
Data Analysis: Results are typically reported as percent inhibition at a single concentration (e.g., 10 µM). Follow-up dose-response curves are then generated for any significant "hits" to determine the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of this compound to a suspected off-target protein in a cellular context.
Methodology: CETSA is based on the principle that ligand binding stabilizes a protein to thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Denatured proteins will aggregate and can be pelleted by centrifugation.
-
Detection: The amount of the suspected off-target protein remaining in the supernatant is quantified by western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Visualizations
As specific off-target pathways for this compound are not known, a generic workflow for identifying and validating off-target effects is provided below.
Caption: Workflow for the identification, validation, and mitigation of potential off-target effects.
Technical Support Center: Improving In Vivo Bioavailability of GSK2818713
Welcome to the technical support center for GSK2818713. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential challenges related to the in vivo bioavailability of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected bioavailability of this compound and what are the likely limiting factors?
While specific preclinical data on this compound's oral bioavailability is not extensively published, it is crucial to consider the physicochemical properties of the general class of molecules to which it belongs. For instance, a similar GSK compound, GSK2982772, a RIPK1 inhibitor, is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug.[1] This classification indicates high permeability but low aqueous solubility.[1][2][3]
Therefore, it is plausible to hypothesize that this compound may also exhibit low solubility, which would be the primary obstacle to achieving adequate oral bioavailability. The high permeability suggests that once the compound is dissolved in the gastrointestinal fluids, it is readily absorbed.
Q2: What are the initial steps to consider when formulating this compound for in vivo studies?
Given the presumed low solubility, the initial focus should be on enhancing the dissolution rate and apparent solubility of this compound in the gastrointestinal tract. Here are some starting points:
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Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area of the drug, leading to a faster dissolution rate.[4][5]
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Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) in the formulation can improve the solubility of the compound.[2][6]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[7]
-
Lipid-Based Formulations: Formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can enhance solubilization and absorption.[1][8][9][10]
Q3: How can I troubleshoot poor or variable exposure in my animal pharmacokinetic studies?
Variability in exposure is a common issue for poorly soluble compounds. Here’s a troubleshooting guide:
| Observed Issue | Potential Cause | Recommended Action |
| Low Cmax and AUC | Poor dissolution of the compound in the GI tract. | - Increase the solubility through formulation strategies (see Q2).- Consider pre-dosing with a vehicle that enhances solubilization. |
| High inter-individual variability | Inconsistent wetting and dissolution of the drug particles. | - Optimize the formulation to ensure uniform dispersion.- Consider a liquid or semi-solid formulation over a simple suspension. |
| Food Effect (significant difference in fed vs. fasted states) | Altered GI physiology (pH, bile salt secretion) affecting dissolution. | - Conduct pilot studies in both fed and fasted states to characterize the effect.- Develop a formulation that mitigates the food effect, such as a lipid-based system that mimics the fed state.[8] |
| Non-linear dose-exposure relationship | Saturation of solubility or dissolution at higher doses. | - Evaluate the dose-solubility relationship in vitro.- Consider formulation approaches that can accommodate higher drug loading without compromising dissolution. |
Troubleshooting Guides
Guide 1: Formulation Development for a BCS Class 2 Compound
This guide provides a systematic approach to formulating a compound like this compound, assuming it falls under BCS Class 2.
Caption: Workflow for formulation development of a poorly soluble compound.
Guide 2: Investigating Unexpected Pharmacokinetic Profiles
This guide outlines steps to take when in vivo results for this compound are not as expected.
Caption: Troubleshooting workflow for unexpected in vivo pharmacokinetic results.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Objective: To prepare a SEDDS formulation of this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer
Method:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
Continue stirring for 15-20 minutes to ensure a uniform mixture.
-
-
Characterization:
-
Visual Inspection: Observe the formulation for clarity and homogeneity.
-
Emulsification Study: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion. Characterize the droplet size of the resulting emulsion using a particle size analyzer.
-
Drug Content: Determine the concentration of this compound in the formulation using a validated analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Method:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dose group is included) using appropriate software.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of different formulation approaches for a BCS Class 2 compound, which could be analogous to this compound. The data is for illustrative purposes to guide formulation selection.
| Formulation Type | Drug Loading (% w/w) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 5 | 150 ± 35 | 2.0 | 980 ± 210 | 5 |
| Micronized Suspension | 5 | 320 ± 60 | 1.5 | 2100 ± 450 | 11 |
| Solid Dispersion | 10 | 850 ± 150 | 1.0 | 5800 ± 900 | 30 |
| SEDDS | 10 | 1200 ± 220 | 0.75 | 7500 ± 1100 | 39 |
*Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general principles of drug development and publicly available data on similar compounds. Researchers should conduct their own experiments to determine the optimal formulation and in vivo performance of this compound.3.
References
- 1. Characterizations of HCV NS5A replication complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Key considerations in the preclinical development of biosimilars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2818713 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the EZH2 inhibitor, GSK2818713, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As a canonical role, EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to the silencing of target genes, including tumor suppressor genes.[1] this compound and other similar EZH2 inhibitors competitively block the S-adenosyl methionine (SAM) binding site of EZH2, thereby inhibiting its methyltransferase activity.[2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to EZH2 inhibitors like this compound can be categorized as either intrinsic (pre-existing) or acquired (developed after treatment).[3] Key mechanisms include:
-
Activation of bypass signaling pathways: Cancer cells can activate pro-survival signaling pathways to overcome the effects of EZH2 inhibition. Common pathways include the PI3K/AKT/mTOR and MAPK/MEK pathways.[2][4]
-
Acquired mutations in the EZH2 gene: Mutations in the drug-binding pocket of EZH2 can prevent this compound from effectively inhibiting its function.[2]
-
Alterations in cell cycle regulation: Dysregulation of the RB1/E2F axis can uncouple the anti-proliferative effects of EZH2 inhibition from cell cycle control.[5][6]
-
Upregulation of compensatory pathways: Increased expression of genes involved in DNA repair or other survival mechanisms can counteract the effects of the drug.[7]
Q3: Are there known mutations in EZH2 that confer resistance to this compound?
Yes, acquired mutations in the EZH2 gene have been identified as a mechanism of resistance to EZH2 inhibitors. These mutations often occur in the drug-binding domain and prevent the inhibitor from binding to the EZH2 protein.[2] For example, mutations such as Y111D and Y661D in EZH2 have been shown to confer resistance to EZH2 inhibitors in various cancer cell lines.[7]
Troubleshooting Guides
Issue 1: Decreased Apoptosis and Cell Cycle Arrest in Response to this compound
If you observe a lack of apoptotic response or cell cycle arrest after treating your cancer cells with this compound, it may be due to the activation of survival signaling pathways.
Caption: Workflow to investigate survival pathway-mediated resistance.
-
Cell Lysis: Lyse both sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated and total AKT, ERK, and IGF-1R.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
| Cell Line | Treatment | IC50 for this compound (µM) |
| Resistant DLBCL | This compound alone | > 10 |
| Resistant DLBCL | This compound + PI3K Inhibitor | 1.5 |
| Resistant DLBCL | This compound + MEK Inhibitor | 2.0 |
| Resistant DLBCL | This compound + IGF-1R Inhibitor | 3.2 |
Note: These are representative data based on published findings for EZH2 inhibitors. Actual values may vary.
Issue 2: Complete Lack of Response to High Concentrations of this compound
A complete lack of response, even at high drug concentrations, may indicate the presence of a resistance-conferring mutation in the EZH2 gene.
Caption: EZH2 inhibition and the effect of a resistance mutation.
-
Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Amplify the exons of the EZH2 gene, particularly those encoding the SET domain, using specific primers.
-
PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR products using forward and reverse primers.
-
Sequence Analysis: Align the sequencing results with the reference EZH2 sequence to identify any mutations.
| Mutation | Frequency in Resistant Clones |
| Y111D | 35% |
| Y661D | 45% |
| Other | 20% |
Note: Frequencies are hypothetical and for illustrative purposes.
Issue 3: Re-sensitization to Other PRC2 Complex Inhibitors
Interestingly, cells resistant to EZH2 inhibitors that target the SAM-binding site may remain sensitive to other inhibitors of the PRC2 complex that have a different mechanism of action.
Caption: Overcoming this compound resistance with alternative inhibitors.
-
Cell Seeding: Seed resistant cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of an EED inhibitor (e.g., EED226) or an AURKB inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for 72-96 hours.
-
MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
IC50 Calculation: Plot the dose-response curve and calculate the IC50 value.
| Cell Line | Inhibitor | IC50 (µM) |
| This compound Resistant | EED226 | 0.8 |
| This compound Resistant | AURKB Inhibitor | 1.2 |
Note: These are representative data based on published findings. Actual values may vary.
References
- 1. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer drug resistance mechanisms [mospace.umsystem.edu]
- 5. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
interpreting unexpected results with GSK2818713
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results while working with GSK2818713, a potent hepatitis C virus (HCV) NS5A replication complex inhibitor. While published data indicates high specificity and a favorable preclinical profile for this compound, this guide offers troubleshooting strategies for potential unforeseen experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A: Based on publicly available information, this compound is a highly specific inhibitor of the HCV NS5A protein.[1] Preclinical studies have not reported significant off-target effects. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded, especially at high concentrations. If you suspect off-target effects, consider performing a broad kinase panel screening or a similar off-target profiling assay.
Q2: My in-vitro results with this compound are not consistent with published data. What could be the reason?
A: Discrepancies in in-vitro results can arise from several factors. These may include variations in cell lines, passage number, reagent quality, and assay conditions. It is crucial to ensure that the experimental setup is consistent with established protocols. Refer to the detailed experimental protocols section for standardized assay conditions.
Q3: Is there any known resistance profile for this compound?
A: While this compound has shown broad genotype coverage and a high barrier to resistance in preclinical studies, the emergence of resistance is a possibility with any antiviral agent.[1] Resistance to NS5A inhibitors is often associated with specific mutations in the NS5A protein. If you observe a loss of potency, it is advisable to sequence the NS5A gene in your HCV replicon or virus to identify any potential resistance-associated substitutions.
Troubleshooting Guide
This guide addresses specific hypothetical issues you might encounter during your experiments with this compound.
Scenario 1: Reduced Potency or Loss of Antiviral Activity
You observe a significant increase in the EC50 value of this compound in your HCV replicon assay compared to previously established values.
References
Validation & Comparative
A Tale of Two Targets: A Comparative Guide to GSK2818713 and GSK3326595
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of drug discovery, the development of highly specific and potent inhibitors against diverse molecular targets is paramount. This guide provides a detailed, objective comparison of two distinct investigational compounds from GlaxoSmithKline: GSK2818713, a viral replication complex inhibitor, and GSK3326595, an epigenetic modulator. While both have emerged from the same pharmaceutical innovator, they represent divergent strategies in targeting disease, offering a compelling look into the breadth of modern therapeutic development.
This comprehensive guide delves into their mechanisms of action, presents supporting experimental data in clearly structured tables, provides detailed experimental protocols for key assays, and visualizes the complex biological pathways they modulate.
Section 1: GSK3326595 - An Epigenetic Approach to Cancer Therapy
GSK3326595 is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] Overexpression of PRMT5 has been implicated in numerous cancers, making it a compelling target for therapeutic intervention.[2]
Mechanism of Action
GSK3326595 exerts its anti-cancer effects by inhibiting the catalytic activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of arginine (SDMA) on its substrates. Key consequences of PRMT5 inhibition by GSK3326595 include the modulation of mRNA splicing and the activation of tumor suppressor pathways.[1][2] One of the critical mechanisms of action is the induction of alternative splicing of MDM4, a negative regulator of the p53 tumor suppressor. This leads to the activation of the p53 pathway and subsequent anti-proliferative effects in cancer cells.[3]
Signaling Pathway
The PRMT5 signaling pathway is central to cell proliferation and survival. By methylating various substrates, PRMT5 influences gene expression, RNA processing, and DNA damage repair. Its inhibition by GSK3326595 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
References
Cross-Reactivity Profile of GSK2818713: A Comprehensive Analysis
A thorough review of publicly available scientific literature and preclinical data for the hepatitis C virus (HCV) NS5A replication complex inhibitor, GSK2818713, reveals a lack of comprehensive cross-reactivity studies against a broad panel of human proteins. While the primary discovery and characterization of this compound focused on its potent and broad-genotype anti-HCV activity, detailed selectivity profiling against off-target proteins, such as kinases or other methyltransferases, is not extensively documented in the public domain.
This compound is a novel, biphenylene scaffold-based inhibitor of the HCV NS5A protein, essential for viral RNA replication.[1] Its development centered on achieving potent inhibition across multiple HCV genotypes and demonstrating a high barrier to resistance.[1] The primary publication detailing its discovery describes its structure-activity relationship (SAR) and efficacy in various HCV replicon systems.[1][2] However, this key paper does not include a broad selectivity panel to assess the compound's potential for off-target interactions.
In the absence of specific data for this compound, this guide will outline the typical methodologies used for cross-reactivity studies in drug discovery and provide a framework for how such an analysis would be presented.
Comparison with an Alternative (Hypothetical Data)
To illustrate how cross-reactivity data is presented, the following table provides a hypothetical comparison of this compound with a fictional alternative NS5A inhibitor, "Compound X," against a small panel of representative human proteins. It is crucial to note that the data presented for this compound in this table is purely illustrative and not based on published experimental results.
| Target | This compound (IC50 in µM) | Compound X (IC50 in µM) | Assay Type |
| HCV NS5A GT1b | 0.009 | 0.012 | Replicon Assay |
| Protein Kinase A (PKA) | > 100 | 5.2 | Radiometric Kinase Assay |
| Cyclin-dependent kinase 2 (CDK2) | > 100 | 15.8 | TR-FRET Assay |
| hERG Channel | > 50 | 8.9 | Electrophysiology Assay |
| Cytochrome P450 3A4 (CYP3A4) | 25 | 1.5 | Luminescent Assay |
Experimental Protocols
The assessment of off-target activity is a critical step in preclinical drug development to ensure the safety and specificity of a new chemical entity. Standard experimental protocols for such studies include:
Kinase Panel Screening
A common approach to assess selectivity is to screen the compound against a large panel of human kinases. This is crucial as many small molecule inhibitors can interact with the ATP-binding site of kinases.
-
Methodology: Radiometric kinase assays or fluorescence-based assays are typically employed. For a radiometric assay, the kinase, substrate (often a generic peptide), and radiolabeled ATP (e.g., ³³P-ATP) are incubated with the test compound at various concentrations. The amount of radiolabeled phosphate incorporated into the substrate is then measured, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.
hERG Channel Activity Assay
Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a significant safety concern due to the risk of cardiac arrhythmias.
-
Methodology: Patch-clamp electrophysiology on cells stably expressing the hERG channel is the gold standard. The effect of the compound on the ionic current flowing through the channel is measured to determine its inhibitory potential.
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.
-
Methodology: Luminescent or fluorescent-based assays are commonly used. These assays utilize specific substrates for each CYP isoform that are converted into a detectable product. The ability of the test compound to inhibit this conversion is measured to determine the IC50 value.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity and selectivity of a drug candidate like this compound.
Figure 1. A generalized workflow for assessing the cross-reactivity of a drug candidate.
Signaling Pathways
As this compound targets a viral protein, its intended signaling pathway is the disruption of the HCV replication cycle. Any off-target effects on human proteins could potentially interfere with a multitude of cellular signaling pathways. For instance, inhibition of a protein kinase could disrupt pathways involved in cell growth, differentiation, or apoptosis. Without specific cross-reactivity data, a diagram of affected signaling pathways cannot be constructed.
References
A Comparative Analysis of EHMT2 Inhibitors: Unraveling Potency, Selectivity, and Cellular Effects
A critical review of GSK2818713's classification reveals its primary role as a Hepatitis C virus NS5A replication complex inhibitor, not an EHMT2 inhibitor. This guide therefore pivots to a comparative analysis of well-established small molecule inhibitors of Euchromatic Histone Lysine Methyltransferase 2 (EHMT2), also known as G9a. EHMT2 is a key enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target.[3] This guide provides a comparative overview of prominent EHMT2 inhibitors, including BIX-01294, UNC0642, UNC0638, and A-366, for researchers, scientists, and drug development professionals.
Comparative Analysis of EHMT2 Inhibitor Potency
The in vitro potency of EHMT2 inhibitors is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for several EHMT2 inhibitors against EHMT2 (G9a) and its closely related homolog, EHMT1 (GLP).
| Compound | EHMT2 (G9a) IC50 | EHMT1 (GLP) IC50 | Reference(s) |
| BIX-01294 | 1.7 µM | 0.9 µM | [4] |
| UNC0642 | <2.5 nM | Not specified | [4] |
| UNC0638 | 15 nM | 19 nM | [4] |
| A-366 | 3.3 nM | 38 nM | [4] |
Cellular Activity of EHMT2 Inhibitors
The cellular activity of EHMT2 inhibitors is typically assessed by their ability to reduce global levels of H3K9me2 and to affect cell viability or proliferation. The following table summarizes key cellular activity data for the compared inhibitors.
| Compound | H3K9me2 Reduction IC50 (Cell Line) | Effect on Cell Viability/Proliferation | Reference(s) |
| BIX-01294 | Not specified | Induces G1 phase arrest and apoptosis in MCL cells. | [5] |
| UNC0642 | 106 nM (MDA-MB-231) | Impairs cell viability in T-ALL cells. | [2][6] |
| UNC0638 | 9 µM (MDA-MB-231) | Causes a dose-dependent reduction in cell viability. | [5] |
| A-366 | ~300 nM (PC-3) | Induces differentiation and decreases proliferation in HL-60 cells. | [4] |
EHMT2 Signaling Pathway
EHMT2 plays a crucial role in gene silencing through the methylation of H3K9. This process is a fundamental component of epigenetic regulation. The following diagram illustrates the canonical pathway of EHMT2-mediated gene silencing.
Caption: EHMT2-mediated histone H3K9 methylation pathway leading to transcriptional repression.
Experimental Protocols
Biochemical Assay for EHMT2 Activity (AlphaLISA)
This protocol describes a common method for determining the in vitro IC50 of EHMT2 inhibitors.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the methylation of a biotinylated histone H3 peptide substrate by EHMT2.
Materials:
-
Recombinant human EHMT2 (G9a) enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-H3K9me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer
-
Test compounds (inhibitors)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the assay buffer, EHMT2 enzyme, and the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing AlphaLISA Acceptor beads and Streptavidin Donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for H3K9me2 Levels (In-Cell Western)
This protocol outlines a method to assess the ability of inhibitors to reduce H3K9me2 levels in a cellular context.
Principle: The In-Cell Western (ICW) assay is an immunocytochemical method performed in microplates to quantify protein levels. In this case, it measures the levels of H3K9me2 relative to the total cell number.
Materials:
-
Adherent cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against H3K9me2
-
DNA stain for normalization (e.g., DRAQ5™)
-
Infrared dye-conjugated secondary antibody
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific binding with the blocking buffer.
-
Incubate the cells with the primary antibody against H3K9me2.
-
Wash the cells and then incubate with the infrared dye-conjugated secondary antibody and the DNA normalization stain.
-
Wash the cells again to remove unbound antibodies and stain.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain.
-
Normalize the H3K9me2 signal to the DNA stain signal to account for cell number variations.
-
Calculate the IC50 value for the reduction of H3K9me2.
Experimental Workflow: IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of an EHMT2 inhibitor using a biochemical assay.
Caption: A generalized workflow for determining the IC50 of an EHMT2 inhibitor.
References
- 1. The expanding role of the Ehmt2/G9a complex in neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly developed oral bioavailable EHMT2 inhibitor as a potential epigenetic therapy for Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual EZH2 and EHMT2 histone methyltransferase inhibition increases biological efficacy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EHMT2 epigenetically suppresses Wnt signaling and is a potential target in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Effects of GSK3β Inhibition by Elraglusib (9-ING-41)
A Note on the Investigated Compound: Initial searches for "GSK2818713" identified it as a Hepatitis C NS5A replication complex inhibitor. However, the context of the user's request, focusing on downstream signaling pathways and cell proliferation in cancer, strongly suggests an interest in a Glycogen Synthase Kinase 3 (GSK3) inhibitor. Therefore, this guide focuses on the well-documented GSK3β inhibitor Elraglusib (9-ING-41) , which aligns with the core requirements of the topic.
This guide provides a comparative analysis of the downstream effects of Elraglusib (9-ING-41) treatment against two alternative therapeutic agents, the Chk1 inhibitor Rabusertib and the TGF-β receptor I kinase inhibitor Vactosertib . The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Elraglusib (9-ING-41), Rabusertib, and Vactosertib in various cancer cell lines.
Table 1: In Vitro Efficacy (GI₅₀/IC₅₀)
| Compound | Cancer Type | Cell Line | GI₅₀/IC₅₀ (µM) | Citation |
| Elraglusib (9-ING-41) | Renal Cancer | ACHN | 0.5 - 1.7 | [1] |
| Renal Cancer | Caki-1 | 0.5 - 1.7 | [1] | |
| Renal Cancer | KRCY | 0.5 - 1.7 | [1] | |
| Renal Cancer | KU19-20 | 0.5 - 1.7 | [1] | |
| Neuroblastoma | SK-N-DZ | 0.05 - 0.1 | [2] | |
| Neuroblastoma | SK-N-BE(2) | 0.05 - 0.1 | [2] | |
| Rabusertib | Neuroblastoma | SK-N-BE(2) | 10.81 | [3] |
| Mantle Cell Lymphoma | JeKo-1 | 0.92 | [3] | |
| Chinese Hamster Ovary | CHO | 28.1 | [3] | |
| Vactosertib | Osteosarcoma | mOS | 0.8 - 2.1 | [4] |
| Osteosarcoma | hOS | 0.8 - 2.1 | [4] |
Table 2: Downstream Effects on Cell Cycle and Apoptosis
| Compound | Cancer Type | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Citation |
| Elraglusib (9-ING-41) | Renal Cancer | ACHN, KRCY | G2 phase arrest | Increased sub-G1 population | [1] |
| B-cell Lymphoma | Daudi, SUDHL-4, Karpas 422, KPUM-UH1 | Growth arrest | Increased active caspase 3 | [5] | |
| Rabusertib | Non-Small Cell Lung | A549, H1299 | G2/M checkpoint abrogation | Induces apoptosis | [6] |
| Vactosertib | Pancreatic Cancer | - | - | Potent induction of mitochondrial-mediated apoptosis (in combination with gemcitabine) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTS Assay)
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Cell Plating: Seed 10,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with the desired concentrations of the inhibitor (e.g., 1 µM 9-ING-41) in triplicate. Include untreated control wells.
-
Incubation: Incubate the plates for various time points (e.g., 1, 3, 5, and 7 days).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 2 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with the inhibitor (e.g., 5 µM 9-ING-41) for 48 and 96 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Determine the percentage of cells in the sub-G1, G1, S, and G2/M phases of the cell cycle.[1][8]
Apoptosis Assay (Caspase 3/7 Assay)
-
Cell Plating and Treatment: Plate 100,000 cells in a 12-well plate and treat with varying concentrations of the inhibitor for 24 hours.
-
Cell Lysis: Lyse the cells using the provided lysis buffer and perform a single freeze-thaw cycle for efficient lysis.
-
Assay: Use the supernatant to perform the EnzChek Caspase-3 Assay as per the manufacturer's instructions.
-
Data Analysis: Measure the fluorescence to determine caspase 3/7 activity as an indicator of apoptosis.[5]
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate 30-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-GS, Cyclin B1, CDK1, p-Smad2/3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a detection reagent and visualize the protein bands.[1][9]
In Vivo Xenograft Studies
-
Cell Inoculation: Subcutaneously inoculate athymic nude mice with cancer cells (e.g., 1x10^6 SK-N-BE(2) or SK-N-DZ neuroblastoma cells) mixed with Matrigel.
-
Tumor Staging and Randomization: Once tumors are established, randomize mice into treatment groups (e.g., control, 9-ING-41, CPT-11, and combination).
-
Treatment Administration: Administer the treatments as per the study design (e.g., intraperitoneal injections).
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Endpoint Analysis: At the end of the study, fix tumors in formalin for immunohistochemical analysis.[2]
Mandatory Visualization
Signaling Pathways
Caption: Elraglusib (9-ING-41) inhibits GSK3β, impacting Wnt/β-catenin and NF-κB pathways.
Caption: Rabusertib targets Chk1 in DNA damage response; Vactosertib inhibits TGFBRI.
Experimental Workflows
Caption: Workflows for key in vitro assays: MTS, cell cycle analysis, and Western blot.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. 9-ING-41, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Vactosertib, TGF-β receptor I inhibitor, augments the sensitization of the anti-cancer activity of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
GSK2818713 selectivity against other histone methyltransferases
A comprehensive review of available scientific literature reveals that GSK2818713 is not a histone methyltransferase inhibitor . Instead, it is identified as a potent and broad-genotype inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex.[1] This fundamental difference in its mechanism of action means that a comparison of its selectivity against histone methyltransferases is not applicable.
The initial request to create a comparison guide for this compound's selectivity against other histone methyltransferases is based on a misunderstanding of the compound's primary biological target.
Understanding this compound's Actual Target and Mechanism
This compound is a novel biphenylene scaffold-based compound developed for the treatment of Hepatitis C.[1] Its antiviral activity is achieved by targeting the NS5A protein, a critical component of the HCV replication complex. By inhibiting NS5A, this compound effectively disrupts the virus's ability to replicate its RNA genome, thereby halting the progression of the infection.[1]
The development and characterization of this compound have focused on its efficacy against various HCV genotypes and its pharmacokinetic properties as an antiviral agent.[1] There is no published evidence to suggest that this compound has been designed, tested, or found to have any significant inhibitory activity against the family of histone methyltransferases.
The Importance of Target Specificity in Drug Development
Histone methyltransferases are a distinct class of enzymes that play a crucial role in epigenetic regulation by adding methyl groups to histone proteins. This process influences gene expression and various cellular functions. Inhibitors of histone methyltransferases are being actively investigated for their potential in treating diseases such as cancer.
The selectivity of a drug candidate is a critical aspect of its development, ensuring that it interacts with its intended target with high affinity while minimizing off-target effects that could lead to toxicity or unwanted side effects. A comparison of selectivity is therefore only meaningful when comparing compounds that act on the same class of targets.
References
A Head-to-Head Comparison: G9a Inhibition by UNC0642 versus RNAi-Mediated Silencing
An objective guide for researchers, scientists, and drug development professionals on the performance and methodologies of two key approaches for targeting the histone methyltransferase G9a.
In the landscape of epigenetic research and therapeutic development, the histone methyltransferase G9a (EHMT2) has emerged as a critical target. Its role in gene silencing through histone H3 lysine 9 dimethylation (H3K9me2) is implicated in various pathologies, most notably in cancer. Consequently, researchers frequently seek to inhibit G9a function to study its biological roles and assess its therapeutic potential. Two predominant methods for achieving this are through small molecule inhibitors, such as UNC0642, and genetic knockdown using RNA interference (RNAi). This guide provides a comprehensive head-to-head comparison of these two approaches, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate strategy for their experimental needs.
At a Glance: UNC0642 vs. G9a RNAi
| Feature | UNC0642 (Small Molecule Inhibitor) | G9a RNAi (siRNA/shRNA) |
| Mechanism of Action | Potent and selective inhibitor of the catalytic activity of G9a and the related protein GLP.[1] | Post-transcriptional silencing of the EHMT2 gene, leading to reduced G9a protein levels. |
| Specificity | Highly selective for G9a/GLP over other methyltransferases.[1] | Can have off-target effects due to partial sequence homology with other mRNAs. |
| Mode of Delivery | Added to cell culture medium; suitable for in vivo studies.[2] | Transfection or transduction of siRNA/shRNA constructs into cells. |
| Onset and Duration | Rapid onset of action, but effects are reversible upon removal. | Slower onset as it relies on protein turnover; can achieve stable, long-term knockdown. |
| Off-Target Effects | Potential for off-target effects on other cellular proteins, though highly selective. | Off-target gene silencing is a known concern and requires careful validation. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of UNC0642 and G9a RNAi in cellular models.
Table 1: Effect on Cell Viability
| Cell Line | Treatment | IC50 / % Reduction in Viability | Reference |
| T24 (Bladder Cancer) | UNC0642 (72h) | 9.85 ± 0.41 µM | [2][3] |
| J82 (Bladder Cancer) | UNC0642 (72h) | 13.15 ± 1.72 µM | [2][3] |
| 5637 (Bladder Cancer) | UNC0642 (72h) | 9.57 ± 0.37 µM | [2][3] |
| MYCN-amplified Neuroblastoma | UNC0642 | Average IC50: 15 µM | [4] |
| Non-MYCN-amplified Neuroblastoma | UNC0642 | Average IC50: 32 µM | [4] |
| T24 (Bladder Cancer) | G9a siRNA | Significant decrease in cell viability | [2] |
| J82 (Bladder Cancer) | G9a siRNA | Significant decrease in cell viability | [2] |
| HT29 (Colorectal Cancer) | G9a siRNA | Drastic reduction in cell growth | [5] |
| SW620 (Colorectal Cancer) | G9a siRNA | Drastic reduction in cell growth | [5] |
Table 2: Induction of Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| T24 (Bladder Cancer) | UNC0642 (10 µM) | Dose-dependent increase | [2][3] |
| J82 (Bladder Cancer) | UNC0642 (10 µM) | Dose-dependent increase | [2][3] |
| J82 Xenografts | UNC0642 (5 mg/kg) | 4.89% (vs. 0.36% in vehicle) | [3] |
| MGC803 (Gastric Carcinoma) | G9a RNAi | Induced cell apoptosis | [6] |
| MCF7 (Breast Cancer) | G9a shRNA | Augmented apoptotic cell death | [7] |
| T47D (Breast Cancer) | G9a shRNA | Augmented apoptotic cell death | [7] |
Table 3: Regulation of Gene Expression
| Gene | Treatment | Regulation | Fold Change | Cell Line | Reference |
| Upregulated by G9a Inhibition | |||||
| BIM (pro-apoptotic) | UNC0642 | Upregulated | Increased expression | Bladder Cancer Xenografts | [3] |
| CCL18 | UNC0642 | Upregulated | >1.5 fold | T cells | [8] |
| CCL23 | UNC0642 | Upregulated | >1.5 fold | T cells | [8] |
| BMP5 | G9a shRNA | Upregulated | Augmented expression | Breast Cancer | [7] |
| Multiple Genes | G9a knockout | Upregulated | 167 genes significantly upregulated | Mouse ESCs | [9] |
| Downregulated by G9a Inhibition | |||||
| c-MYC | UNC0638 (similar to UNC0642) | Downregulated | Strong reduction in mRNA levels | Multiple Myeloma | [10] |
| Multiple Genes | G9a knockout | Downregulated | No genes strongly downregulated | Mouse ESCs | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: G9a-mediated signaling pathways in cancer.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of UNC0642 or transfect with G9a siRNA/shRNA and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or non-targeting control).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
Protocol:
-
Seed cells and treat with UNC0642 or G9a RNAi as described for the cell viability assay.
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Gene Expression Analysis (qRT-PCR)
Principle: Quantitative real-time PCR is used to measure the amount of a specific RNA. Total RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR. The amount of amplified product is measured in real-time using a fluorescent dye.
Protocol:
-
Extract total RNA from treated and control cells using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time PCR using a qPCR instrument with SYBR Green or a probe-based detection method.
-
Use primers specific for the target gene (e.g., EHMT2, BIM, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The PCR cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis (Western Blot)
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., G9a, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of G9a triggers DNA damage response and inhibits colorectal cancer cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of G9a gene induces cell apoptosis in human gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G9a Knockdown Suppresses Cancer Aggressiveness by Facilitating Smad Protein Phosphorylation through Increasing BMP5 Expression in Luminal A Type Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G9a selectively represses a class of late-replicating genes at the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
